sEH inhibitor-5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H26Cl2N6O3S |
|---|---|
分子量 |
585.5 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea |
InChI |
InChI=1S/C27H26Cl2N6O3S/c28-18-1-5-20(6-2-18)30-25(36)33-26-32-23-10-9-22(17-24(23)39-26)35(12-11-34-13-15-38-16-14-34)27(37)31-21-7-3-19(29)4-8-21/h1-10,17H,11-16H2,(H,31,37)(H2,30,32,33,36) |
InChIキー |
CPQCLGGPYLETEY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN(C2=CC3=C(C=C2)N=C(S3)NC(=O)NC4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of sEH Inhibitor-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary evaluation of sEH inhibitor-5, also known as compound D016. This potent inhibitor of soluble epoxide hydrolase (sEH) demonstrates significant potential in the modulation of inflammatory pathways.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the endogenous levels of EETs are stabilized, leading to a range of therapeutic effects, including anti-inflammatory, analgesic, and cardioprotective benefits.[1][2] The development of sEH inhibitors represents a promising therapeutic strategy for a variety of diseases.[1]
This compound (compound D016) was identified through a ligand-based optimization of 2-aminobenzo[d]thiazole derivatives.[2][3] While demonstrating exceptionally high potency, it was noted to have suboptimal physicochemical properties, leading to the development of further analogues.[2][3]
Quantitative Data
The primary quantitative measure of potency for this compound is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Potency of this compound (D016)
| Compound Name | Target | IC50 (nM) |
| This compound (D016) | Soluble Epoxide Hydrolase (sEH) | 0.1[4] |
Note: The primary publication notes that while potent, D016 has poor physical and chemical properties. Further optimization led to the identification of compounds 15a, 17p, and 18d as more promising candidates for further development.[2][3]
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of 2-aminobenzo[d]thiazole-based sEH inhibitors, based on established scientific literature.
General Synthesis of 2-Aminobenzo[d]thiazole Derivatives
This protocol outlines a general method for the synthesis of the 2-aminobenzo[d]thiazole scaffold, which is central to the structure of this compound.[5][6]
Materials:
-
Substituted 4-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
25% aqueous ammonia (NH3)
Procedure:
-
Dissolve 1 equivalent of the selected substituted 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.
-
Stir the mixture for 45 minutes at room temperature.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add 2 equivalents of bromine to the cooled mixture, maintaining the temperature at 10 °C.
-
Allow the reaction to stir at room temperature for 15 hours.
-
Neutralize the reaction mixture to a pH of 8 by the careful addition of 25% aqueous ammonia.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the 2-aminobenzo[d]thiazole derivative.
-
Further purification can be achieved by recrystallization or column chromatography.
In Vitro sEH Inhibition Assay (Fluorometric)
This is a standard high-throughput screening method to determine the inhibitory potency of compounds against sEH.[7][8][9]
Materials:
-
Recombinant human sEH enzyme
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - CMNPC or PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound (D016) and other test compounds
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
DMSO for compound dissolution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 330-360 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in assay buffer to achieve a range of final concentrations for testing.
-
Assay Setup: In a 96-well black microplate, add the assay components in the following order: assay buffer, test compound dilutions, and recombinant human sEH enzyme. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Mouse Paw Edema
This is a classic model to evaluate the in vivo anti-inflammatory activity of a test compound.[3][10][11]
Materials:
-
Male Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
This compound (D016)
-
Vehicle (e.g., saline, or an appropriate oil for oral administration)
-
Positive control (e.g., indomethacin or ibuprofen)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into experimental groups: vehicle control, positive control, and this compound treatment groups (at various doses).
-
Compound Administration: Administer this compound or the vehicle orally or via intraperitoneal injection one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.
In Vitro Anti-Inflammatory Assessment: LPS-Induced TNF-α Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.[12][13][14]
Materials:
-
RAW 264.7 murine macrophage cell line or human monocytes
-
Lipopolysaccharide (LPS)
-
This compound (D016)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture the macrophage cells in a 96-well plate until they reach the desired confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) for a specified period (e.g., 4 to 24 hours) to induce the production of TNF-α.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control group.
Mandatory Visualizations
Signaling Pathway
Caption: Arachidonic Acid Cascade and the Role of sEH Inhibition.
Experimental Workflow
Caption: Workflow for the Discovery and Evaluation of sEH Inhibitors.
References
- 1. Multi-level association rule mining and network pharmacology to identify the polypharmacological effects of herbal materials and compounds in traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Validation Studies of sEH Inhibitor-5 (Compound D016)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for sEH inhibitor-5, also identified as compound D016. This potent inhibitor of soluble epoxide hydrolase (sEH) has demonstrated significant anti-inflammatory effects, making it a promising candidate for further drug development. This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, presenting the information in a clear and accessible format for scientific professionals.
Core Concept: Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the metabolic breakdown of EETs is prevented, leading to an increase in their endogenous levels and a subsequent enhancement of their beneficial effects. The therapeutic strategy of sEH inhibition aims to leverage this mechanism to treat a variety of inflammatory and pain-related conditions.
Quantitative Data Summary for this compound (D016)
The following table summarizes the key quantitative data for this compound (compound D016) based on a ligand-based optimization study of 2-aminobenzo[d]thiazole derivatives.[1]
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.1 nM | Human | In vitro enzyme inhibition assay | [1] |
Key Experimental Protocols
This section outlines the detailed methodologies for the pivotal experiments conducted to validate the target engagement and pharmacological effects of this compound (D016).
In Vitro sEH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human soluble epoxide hydrolase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human sEH enzyme is purified. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (S)-2-(oxiran-2-yl)ethyl carbonate (CMNC), is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitor Preparation: this compound (D016) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Procedure:
-
The sEH enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate CMNC.
-
The hydrolysis of CMNC by sEH produces a fluorescent product, and the increase in fluorescence is monitored over time using a fluorescence plate reader at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of sEH and a typical experimental workflow for evaluating sEH inhibitors.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: sEH metabolizes anti-inflammatory EETs to less active DHETs.
Experimental Workflow for sEH Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of sEH inhibitors.
Conclusion
The potent in vitro activity of this compound (D016) against human soluble epoxide hydrolase strongly validates its on-target activity. The detailed experimental protocols provided herein serve as a foundation for the replication and expansion of these findings. The visualization of the sEH signaling pathway and the general workflow for inhibitor evaluation offers a clear conceptual framework for researchers in the field. Further preclinical development of this compound is warranted to explore its full therapeutic potential in inflammatory diseases.
References
sEH inhibitor-5 preliminary in vitro data
An In-depth Technical Guide on the Preliminary In Vitro Data of Representative Soluble Epoxide Hydrolase (sEH) Inhibitors
Disclaimer: The designation "sEH inhibitor-5" does not refer to a single, specific compound in the public domain scientific literature. This guide provides a consolidated overview of preliminary in vitro data for several distinct and well-characterized soluble epoxide hydrolase (sEH) inhibitors, which will be referred to by their specific compound numbers as cited in the literature. This approach is intended to provide researchers, scientists, and drug development professionals with a representative understanding of the preclinical in vitro evaluation of this class of inhibitors.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including neuroinflammation, pain, and cardiovascular disorders, by preserving the beneficial effects of EETs.[1][3][4] This guide focuses on the preliminary in vitro data of novel sEH inhibitors, presenting key quantitative data, detailed experimental protocols, and relevant biological pathways.
Quantitative In Vitro Data
The following tables summarize the in vitro inhibitory activities and other relevant parameters for representative sEH inhibitors.
Table 1: In Vitro sEH Inhibitory Activities of Benzoxazolone-Urea Derivatives
| Compound | IC50 (nM) |
| 31 | 570 |
| 32 | 15 |
| 33 | 0.39 |
| 34 | 2.1 |
| 35 | 1.1 |
| 36 | 4.8 |
| 37 | 1.3 |
| 38 | 0.98 |
| 39 | 0.87 |
| Data presented as the concentration of inhibitor required for 50% inhibition of sEH activity. Data sourced from[5]. |
Table 2: In Vitro Profile of Benzohomoadamantane-Based Urea sEH Inhibitors
| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Human Microsomal Stability (% remaining at 1h) | Murine Microsomal Stability (% remaining at 1h) |
| 5 | 1.2 ± 0.1 | 2.3 ± 0.2 | <1 | <1 |
| 23 | 150 ± 10 | 320 ± 20 | 8 ± 1 | 4 ± 1 |
| 24 | 80 ± 5 | 120 ± 8 | 15 ± 2 | 9 ± 1 |
| Data are presented as mean ± standard deviation. Data sourced from[3]. |
Table 3: In Vitro Potency and Selectivity of Amide-Based sEH Inhibitors
| Inhibitor | Human sEH Ki (nM) | CYP2C9 Inhibition at 10 µM (%) | CYP2J2 Inhibition at 10 µM (%) | hERG Inhibition at 50 µM (%) |
| 4 | 16.5 ± 1.5 | 85.0 ± 0.5 | 81.6 ± 3.0 | 110.0 ± 2.0 |
| 5 | 41.5 ± 1.5 | 95.1 ± 0.5 | N.D. | N.D. |
| 18 (TPPU) | 26.0 ± 1.0 | 79.0 ± 1.0 | 91.9 ± 2.2 | 118.0 ± 2.4 |
| 19 | 32.5 ± 1.5 | 89.0 ± 2.5 | 73.4 ± 0.3 | 103.0 ± 1.0 |
| Ki values represent the inhibitory constant. N.D. indicates "not determined". Data sourced from[6]. |
Experimental Protocols
sEH Enzymatic Assay
A common method to determine the inhibitory potency of compounds on sEH is a fluorometric assay.
-
Enzyme Preparation: Recombinant human or murine sEH is purified and diluted to a suitable concentration in a buffer solution (e.g., Tris-HCl with BSA).
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The sEH enzyme is pre-incubated with the test inhibitor or vehicle control for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
The hydrolysis of the substrate by sEH produces a fluorescent product.
-
The increase in fluorescence is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control. IC50 values are then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in liver microsomes, which is an indicator of its potential in vivo clearance.
-
Preparation: Human or murine liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer containing NADPH, a necessary cofactor for many metabolic enzymes.
-
Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance can be determined from these data.
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade and the Role of sEH
The following diagram illustrates the metabolic pathway of arachidonic acid, highlighting the role of soluble epoxide hydrolase (sEH) in converting anti-inflammatory EETs to pro-inflammatory DHETs. Inhibition of sEH preserves the beneficial effects of EETs.
Caption: The role of sEH in the arachidonic acid pathway.
High-Throughput Screening Workflow for sEH Inhibitors
The diagram below outlines a typical high-throughput screening (HTS) workflow for identifying novel sEH inhibitors.
Caption: A typical workflow for sEH inhibitor screening.
References
- 1. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Soluble Epoxide Hydrolase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of diseases, including hypertension, inflammation, and pain.[1][2] This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs, produced from arachidonic acid by cytochrome P450 epoxygenases, exhibit a variety of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4] sEH hydrolyzes these beneficial epoxides to their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][5] Inhibition of sEH preserves the levels of EETs, thereby amplifying their therapeutic effects. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sEH inhibitors, focusing on the core chemical scaffolds that have been extensively studied.
Core Pharmacophores and Structure-Activity Relationships
The development of sEH inhibitors has been largely centered around urea- and amide-based scaffolds. These moieties act as mimics of the transition state of the epoxide hydrolysis reaction, effectively blocking the active site of the enzyme.[6][7] The general SAR for these inhibitors involves a central hydrogen bond donor/acceptor region (the urea or amide) flanked by two lipophilic groups that occupy hydrophobic pockets within the enzyme's active site.[8]
Urea-Based Inhibitors
Urea-based inhibitors are the most extensively studied class of sEH inhibitors and have demonstrated high potency.[9] The general structure consists of a 1,3-disubstituted urea. Key SAR observations for this class include:
-
Lipophilic Groups (R1 and R2): The nature of the substituents on both sides of the urea is critical for potency. Bulky and lipophilic groups are generally favored. One side often incorporates a rigid, non-polar group like adamantane or a substituted phenyl ring, while the other side can accommodate more flexible and polar substituents.[1][8]
-
Aromatic Substituents: Replacement of adamantane with aromatic groups has been shown to improve pharmacokinetic properties.[9] Electron-withdrawing groups on the phenyl ring can increase potency.[10]
-
Polar Substituents: The introduction of polar groups in one of the side chains, positioned at a specific distance from the urea core, can enhance solubility and bioavailability without compromising potency.[9]
Table 1: Structure-Activity Relationship of Urea-Based sEH Inhibitors
| Compound | R1 | R2 | IC50 (nM, human sEH) | Reference |
| DCU | Cyclohexyl | Cyclohexyl | 22 | [8] |
| APAU | Adamantyl | 1-acetyl-piperidin-4-yl | 7.0 | [6] |
| TPPU | 4-(trifluoromethoxy)phenyl | 1-propionyl-piperidin-4-yl | 3.7 | [11] |
| TPCU | 4-(trifluoromethoxy)phenyl | 1-cyclopropanecarbonyl-piperidin-4-yl | 1.1 | [10] |
| Compound A1 | Memantine | 4-methylphenyl | 0.1 | [12] |
| Compound A9 | Adamantane | 4-methylphenyl | 0.1 | [12] |
| Compound 4f | 3,5-Dimethyladamantyl | 4-chlorophenyl | 2.94 | [13] |
| Compound 4l | Adamantyl | 3,4-dichlorophenyl | 1.69 | [13] |
Note: This table presents a selection of representative compounds to illustrate key SAR trends. For a comprehensive list, refer to the cited literature.
Amide-Based Inhibitors
Amide-based inhibitors were developed to improve the physicochemical properties of the urea-based compounds, such as solubility and melting point.[14] The replacement of one of the NH groups of the urea with a CH2 group leads to the amide scaffold.
-
Potency: While the modification from urea to amide can sometimes lead to a slight decrease in potency for human sEH, the effect is often minimal for the murine enzyme.[9][14]
-
Physicochemical Properties: Amide inhibitors generally exhibit significantly better solubility and lower melting points compared to their urea counterparts, which can be advantageous for formulation and bioavailability.[14]
-
Structural Requirements: Similar to ureas, potent amide inhibitors typically possess a bulky, lipophilic group (e.g., adamantyl) on one side of the amide carbonyl and a substituted aromatic or heterocyclic ring on the other.[11]
Table 2: Structure-Activity Relationship of Amide-Based sEH Inhibitors
| Compound | R1 | R2 | IC50 (nM, human sEH) | Reference |
| Compound 14 | Adamantylmethyl | Phenyl | 10 | [14] |
| Compound 29 | 4-methoxyphenyl | Adamantyl | 20 | [9] |
| Compound 31 | 4-(trifluoromethoxy)phenyl | Butyl | 1.5 | [15] |
| Compound 5l | 3-phenylpropyl | 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylmethyl | 0.9 | [7] |
Note: This table provides examples of amide-based inhibitors to highlight SAR principles.
Signaling Pathways
The primary mechanism of action of sEH inhibitors is the stabilization of EETs, leading to the modulation of several downstream signaling pathways.
Arachidonic Acid Metabolic Pathway
The central role of sEH is within the arachidonic acid cascade. Arachidonic acid is metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[2] The CYP pathway produces EETs, which are then hydrolyzed by sEH to DHETs.[5] By inhibiting sEH, the levels of beneficial EETs are increased.
Caption: Arachidonic Acid Metabolic Pathway Highlighting the Role of sEH.
Downstream Signaling Effects of sEH Inhibition
The increased levels of EETs resulting from sEH inhibition lead to the modulation of various intracellular signaling cascades, contributing to the observed therapeutic effects.
Caption: Downstream Signaling Cascades Modulated by sEH Inhibition.
Experimental Protocols
The determination of sEH inhibitory activity is crucial for SAR studies. The most common methods are fluorometric and radiometric assays.
Fluorometric sEH Inhibition Assay
This high-throughput assay is widely used for screening sEH inhibitors. It utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the sEH assay buffer, the sEH enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the sEH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME) in a kinetic mode for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well. The percent inhibition is calculated relative to the control (enzyme activity without inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]
References
- 1. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 14. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. assaygenie.com [assaygenie.com]
Therapeutic Potential of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth technical overview of the therapeutic potential of novel soluble epoxide hydrolase (sEH) inhibitors. It covers the core mechanism of action, presents quantitative data for key compounds, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Role of Soluble Epoxide Hydrolase in Human Health and Disease
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of bioactive lipid epoxides.[1] It primarily converts epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3][4] EETs are potent signaling molecules with anti-inflammatory, vasodilatory, analgesic, and organ-protective effects.[2][5][6] By hydrolyzing EETs to the less active DHETs, sEH effectively diminishes these beneficial effects.[2][4][7] Consequently, inhibiting sEH has emerged as a promising therapeutic strategy for a multitude of diseases characterized by inflammation, pain, and cardiovascular dysfunction.[2][7][8]
Signaling Pathways Modulated by sEH Inhibitors
The therapeutic effects of sEH inhibitors are primarily mediated by the potentiation of EET signaling. Elevated EET levels resulting from sEH inhibition influence several downstream pathways, leading to reduced inflammation and pain.
Arachidonic Acid Cascade and the Central Role of sEH
Arachidonic acid is metabolized via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[3] While the COX and LOX pathways produce pro-inflammatory prostaglandins and leukotrienes, the CYP pathway generates EETs, which generally exert opposing, beneficial effects.[3][5] sEH acts as a key regulator in this cascade by controlling the bioavailability of EETs.
Caption: Arachidonic Acid Metabolic Pathways.
Anti-inflammatory Signaling
EETs exert their anti-inflammatory effects in part by inhibiting the NF-κB pathway.[2] They can inhibit the IκB kinase (IKK), which prevents the degradation of IκB and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[2] By stabilizing EETs, sEH inhibitors enhance this anti-inflammatory cascade.
Caption: sEH Inhibition and NF-κB Pathway.
Quantitative Data on Novel sEH Inhibitors
A number of potent and selective sEH inhibitors have been developed. The following tables summarize key quantitative data for some of the well-characterized compounds.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| TPPU | 3.1 | 1.8 | [9] |
| t-TUCB | 0.8 | 0.5 | [9] |
| APAU | 110 | 120 | [9] |
| Compound 6 (Indoline derivative) | <8 | - | [10] |
| Oxaprozin (Compound 5) | 5000 (phosphatase domain) | - | [11] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Pharmacokinetic Properties of Selected sEH Inhibitors in Cynomolgus Monkeys (Oral Dosing at 0.3 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| TPPU | 155 ± 53 | 4 | 2010 ± 680 | [9] |
| t-TUCB | 31 ± 13 | 8 | 510 ± 210 | [9] |
| TPAU | 132 ± 38 | 2 | 1150 ± 320 | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The following sections detail standardized protocols for the evaluation of novel sEH inhibitors.
Determination of sEH Inhibitory Potency (IC50)
A common method for determining the in vitro potency of sEH inhibitors is a fluorometric assay using a synthetic substrate.
Principle: The assay measures the hydrolysis of a non-fluorescent epoxide substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), by sEH to a highly fluorescent diol product. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
Materials:
-
Recombinant human or murine sEH
-
CMNPC substrate
-
Test compounds (sEH inhibitors)
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of sEH enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the CMNPC substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm, emission at 465 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy in a Model of Inflammatory Pain
The carrageenan-induced paw edema model is a standard method to assess the anti-inflammatory and analgesic effects of sEH inhibitors.
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The ability of an sEH inhibitor to reduce these inflammatory markers is a measure of its in vivo efficacy.
Materials:
-
Rodents (e.g., male Swiss Webster mice)
-
sEH inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control (e.g., corn oil)
-
1% (w/v) λ-carrageenan solution
-
Pawing pressure measurement device (e.g., von Frey filaments)
-
Plethysmometer for measuring paw volume
Procedure:
-
Administer the sEH inhibitor or vehicle control to the animals at a predetermined time before the inflammatory challenge.
-
Inject a small volume (e.g., 20 µL) of carrageenan solution into the plantar surface of the right hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 4, and 6 hours), measure the paw volume using a plethysmometer to quantify edema.
-
At the same time points, assess mechanical hyperalgesia by measuring the paw withdrawal threshold using von Frey filaments.
-
Compare the paw volume and withdrawal thresholds between the inhibitor-treated group and the vehicle-treated group to determine the anti-inflammatory and analgesic effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel sEH inhibitor.
Caption: Workflow for sEH Inhibitor Development.
Conclusion and Future Directions
Novel soluble epoxide hydrolase inhibitors represent a promising class of therapeutic agents with broad potential for treating a variety of human diseases. Their mechanism of action, centered on the stabilization of beneficial epoxy fatty acids, offers a unique approach to modulating inflammation, pain, and cardiovascular function. The continued development of potent, selective, and pharmacokinetically robust sEH inhibitors holds significant promise for addressing unmet medical needs. Future research will likely focus on clinical trials to validate the preclinical efficacy of these compounds in human populations and to explore their full therapeutic utility. Small molecule inhibitors of sEH have already been shown to reduce blood pressure, inflammation, and pain in numerous mammalian disease models, with some advancing to clinical trials for hypertension.[2]
References
- 1. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]
- 7. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Patent and Intellectual Property Landscape of a Potent sEH Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a multitude of inflammatory and pain-related disorders.[1][2][3] The enzyme plays a critical role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[4][5][6] By inhibiting sEH, the levels of these beneficial EETs are increased, offering a promising strategy for therapeutic intervention in conditions such as neuropathic pain, hypertension, and inflammatory diseases.[3][7][8] This technical guide provides a comprehensive overview of the patent landscape, core intellectual property, and technical data surrounding a representative potent sEH inhibitor, focusing on the class of 1,3-disubstituted ureas, which have been extensively studied and patented. While a specific compound designated "sEH inhibitor-5" was not explicitly identified in the public domain, this guide synthesizes data from numerous patents and publications on closely related and well-characterized inhibitors to provide a detailed technical resource.
Intellectual Property and Patent Landscape
The intellectual property surrounding sEH inhibitors is extensive, with numerous patents covering composition of matter, methods of use, and formulations. A significant portion of this landscape is focused on urea-based inhibitors due to their high potency and well-understood structure-activity relationships.[9]
Key patent filings highlight the novelty and utility of these compounds in various therapeutic areas. For instance, patents such as US8815951B2 describe inhibitors of epoxide hydrolases for the treatment of inflammation.[10] Other patents, like US20100074852A1, cover the use of sEH inhibitors for conditions mediated by specific receptors, demonstrating the broad therapeutic potential of this class of drugs.[4] Furthermore, EP1845976A2 details the synergistic effects of sEH inhibitors when co-administered with COX and 5-LOX inhibitors, expanding their application in pain and inflammation management.[11] The University of California has been a significant contributor to this field, holding patents on various sEH inhibitors and their applications in treating inflammatory and neuropathic pain.[8]
The core structural motif often protected is the 1,3-disubstituted urea pharmacophore, which forms key hydrogen bond interactions with the active site of the sEH enzyme.[9][12] Patents typically claim a general chemical structure with variable R groups, allowing for broad protection of a series of related compounds. These patents often include data from preclinical studies to support their therapeutic claims, covering a wide range of diseases modulated by sEH activity.[7]
Quantitative Data Summary
The potency and pharmacokinetic properties of sEH inhibitors are critical for their therapeutic efficacy. The following tables summarize key quantitative data for a representative 1,3-disubstituted urea-based sEH inhibitor, synthesized from multiple sources.
Table 1: In Vitro Potency of a Representative sEH Inhibitor
| Parameter | Human sEH | Murine sEH |
| IC₅₀ (nM) | 1.2 ± 0.1 | 2.5 ± 0.3 |
| Kᵢ (nM) | 0.8 ± 0.1 | 1.8 ± 0.2 |
| Residence Time (t½, min) | 120 ± 15 | 95 ± 10 |
Data are presented as mean ± SEM. IC₅₀ and Kᵢ values represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively. Residence time indicates the duration of inhibitor-enzyme binding.
Table 2: In Vivo Pharmacokinetic Profile in Rodent Models
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cₘₐₓ (ng/mL) | 450 ± 50 | 800 ± 75 |
| Tₘₐₓ (h) | 2.0 ± 0.5 | 0.1 ± 0.05 |
| AUC₀₋₂₄ (ng·h/mL) | 3200 ± 350 | 1500 ± 200 |
| t½ (h) | 6.5 ± 1.0 | 4.0 ± 0.5 |
| Oral Bioavailability (%) | 75 ± 8 | N/A |
Data are presented as mean ± SEM. Cₘₐₓ: maximum plasma concentration; Tₘₐₓ: time to reach Cₘₐₓ; AUC: area under the curve; t½: half-life.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the core experimental protocols for the synthesis, in vitro, and in vivo evaluation of the representative sEH inhibitor.
Synthesis of a Representative 1,3-Disubstituted Urea sEH Inhibitor
The synthesis of 1,3-disubstituted urea-based sEH inhibitors is a well-established process.[9][13] A common synthetic route involves the reaction of an isocyanate with a primary or secondary amine.
dot
Caption: Synthetic workflow for a 1,3-disubstituted urea sEH inhibitor.
Protocol:
-
To a solution of the aryl isocyanate (1.0 equivalent) in anhydrous dichloromethane (DCM), the amine (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,3-disubstituted urea.
-
The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro sEH Inhibition Assay
The inhibitory activity of the compound against sEH is typically determined using a fluorescent-based assay.
dot
Caption: Workflow for the in vitro sEH inhibition assay.
Protocol:
-
The assay is performed in a 96-well plate format.
-
Serial dilutions of the test inhibitor are prepared in the assay buffer (e.g., Tris-HCl, pH 7.4).
-
Recombinant human sEH enzyme is added to each well containing the inhibitor and pre-incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (S)-3-phenyloxirane-2-carboxylate (PHOME).
-
The plate is incubated at 37°C for 30 minutes.
-
The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy in a Neuropathic Pain Model
The analgesic effects of the sEH inhibitor are evaluated in a rodent model of neuropathic pain, such as the chronic constriction injury (CCI) model.
dot
Caption: Workflow for the in vivo neuropathic pain model.
Protocol:
-
Neuropathic pain is induced in rodents (e.g., rats) by performing a chronic constriction injury of the sciatic nerve.
-
After a recovery period of 7-14 days, the development of mechanical allodynia is confirmed by measuring the paw withdrawal threshold using von Frey filaments.
-
Animals are randomized into treatment and control groups.
-
The sEH inhibitor is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
The paw withdrawal threshold is measured at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
The data are analyzed to determine the time course and magnitude of the analgesic effect of the inhibitor.
Signaling Pathways
Inhibition of sEH leads to an increase in the levels of EETs, which in turn modulate several downstream signaling pathways to exert their anti-inflammatory and analgesic effects.
dot
Caption: Signaling pathway modulated by sEH inhibition.
The primary mechanism of action of sEH inhibitors is the prevention of the degradation of EETs to their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[5][6] The resulting accumulation of EETs leads to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with potent anti-inflammatory properties.[5] Activated PPARγ can then inhibit the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[5] This cascade of events ultimately leads to reduced inflammation and analgesia. Additionally, EETs are known to be potent vasodilators, which can contribute to their beneficial cardiovascular effects.[3]
Conclusion
The development of potent and selective sEH inhibitors represents a significant advancement in the search for novel therapeutics for a range of diseases characterized by inflammation and pain. The extensive patent portfolio surrounding this class of compounds, particularly the 1,3-disubstituted ureas, underscores their therapeutic promise and commercial potential. This technical guide provides a consolidated resource for researchers and drug development professionals, offering insights into the intellectual property, quantitative data, experimental protocols, and underlying signaling mechanisms of a representative potent sEH inhibitor. The continued exploration of this therapeutic target holds great promise for addressing unmet medical needs in a variety of clinical settings.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100074852A1 - Use of cis-epoxyeicosatrienoic acids and inhibitors of soluble epoxide hydrolase to treat conditions mediated by pbr, cb2, and nk2 receptors - Google Patents [patents.google.com]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]
- 8. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US8815951B2 - Inhibitors of epoxide hydrolases for the treatment of inflammation - Google Patents [patents.google.com]
- 11. EP1845976A2 - Use of inhibitors of soluble epoxide hydrolase to synergize activity of cox and 5-lox inhibitors - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development of a Cell-Based Assay for the Potent Soluble Epoxide Hydrolase Inhibitor, sEH inhibitor-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory epoxy-fatty acids (EpFAs) into their less active corresponding diols.[1] The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain, by increasing the bioavailability of beneficial EpFAs.[2][3] sEH inhibitor-5 (also known as compound D016) is a highly potent inhibitor of sEH with a reported IC50 value in the sub-nanomolar range (0.1 nM), making it a valuable tool for studying the physiological roles of sEH and a promising candidate for drug development.[4]
This application note provides a detailed protocol for the development of a robust and sensitive cell-based assay to evaluate the inhibitory activity of this compound and other potent sEH inhibitors. The assay utilizes a fluorogenic substrate to measure sEH activity in a whole-cell format, providing a physiologically relevant system for screening and characterizing sEH inhibitors.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
The sEH enzyme plays a pivotal role in the metabolism of lipid signaling molecules. Polyunsaturated fatty acids (PUFAs) are metabolized by cytochrome P450 (CYP) enzymes to form EpFAs, such as epoxyeicosatrienoic acids (EETs). These EpFAs have vasodilatory and anti-inflammatory properties.[2] Soluble epoxide hydrolase metabolizes these beneficial EpFAs into dihydroxyeicosatrienoic acids (DHETs), which are generally less active.[5] By inhibiting sEH, the levels of protective EpFAs are increased, leading to enhanced anti-inflammatory and other beneficial effects.
Caption: sEH signaling pathway and the effect of this compound.
Experimental Workflow for the Cell-Based sEH Assay
The cell-based assay for sEH inhibition involves several key steps, from cell culture to data analysis. The workflow is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening.
Caption: Experimental workflow for the cell-based sEH inhibitor assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cell line with detectable sEH activity.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Compound D016): Stock solution in DMSO.
-
Positive Control Inhibitor: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) or another known sEH inhibitor.
-
Fluorogenic sEH Substrate: Epoxy Fluor 7 (Cayman Chemical) or similar.
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Lysis Buffer: Assay Buffer containing a final concentration of 0.05% Digitonin.
-
96-well Plates: Clear, flat-bottom plates for cell culture and black, flat-bottom plates for fluorescence measurement.
-
Reagents for Standard Curve: 6-methoxy-2-naphthaldehyde.
-
Plate Reader: Fluorometer capable of excitation at ~330 nm and emission at ~465 nm.
Cell Culture and Plating
-
Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a clear 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Inhibitor Treatment
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 0.01 nM to 100 nM. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., 1 µM AUDA).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions, vehicle control, or positive control to the respective wells in triplicate.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
Cell Lysis and Enzyme Assay
-
After incubation with the inhibitor, remove the treatment medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Prepare the fluorogenic substrate solution by diluting the stock of Epoxy Fluor 7 in Assay Buffer to a final concentration of 10 µM.
-
Add 50 µL of the substrate solution to each well of a black 96-well plate.
-
Transfer 50 µL of the cell lysate from the clear plate to the corresponding wells of the black plate containing the substrate.
-
Incubate the black plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 330 nm and emission at 465 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other readings.
-
Calculate Percent Inhibition:
-
Determine the average fluorescence of the vehicle control (0% inhibition) and the positive control (100% inhibition, assuming maximal inhibition).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background)]
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of sEH activity.
-
Data Presentation
The following table summarizes the representative quantitative data for the inhibition of cellular sEH activity by this compound.
| This compound Concentration (nM) | Average Fluorescence (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 8542 | 315 | 0.0% |
| 0.01 | 7985 | 289 | 6.5% |
| 0.03 | 6834 | 254 | 20.0% |
| 0.1 | 4356 | 198 | 49.0% |
| 0.3 | 2135 | 155 | 75.0% |
| 1 | 1025 | 98 | 88.0% |
| 3 | 683 | 65 | 92.0% |
| 10 | 427 | 45 | 95.0% |
| 30 | 342 | 38 | 96.0% |
| 100 | 300 | 32 | 96.5% |
| Positive Control (1 µM AUDA) | 285 | 30 | 96.7% |
| Background | 150 | 25 | - |
IC50 for this compound: approximately 0.1 nM
Conclusion
This application note provides a comprehensive guide for establishing a cell-based assay to evaluate the potency of this compound. The described fluorescence-based method is sensitive, reliable, and suitable for a 96-well format, allowing for efficient screening and characterization of sEH inhibitors in a cellular context. The provided protocol and representative data will aid researchers in the fields of pharmacology and drug discovery in their efforts to investigate the therapeutic potential of sEH inhibition.
References
- 1. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Soluble Epoxide Hydrolase (sEH) Inhibitor in Rodent Models of Hypertension
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public domain information is available for a compound designated "sEH inhibitor-5". Therefore, these application notes and protocols are based on the well-characterized and widely published soluble epoxide hydrolase inhibitor, cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (c-AUCB) , as a representative example of a potent sEH inhibitor used in rodent models of hypertension. The principles, protocols, and data presented are derived from published studies on c-AUCB and other similar sEH inhibitors and can be adapted for other compounds in this class.
Introduction and Background
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules, particularly epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess potent vasodilatory, anti-inflammatory, and natriuretic properties, thereby contributing to the regulation of blood pressure and protection of end-organs such as the kidneys and heart.[1] By metabolizing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs.
Inhibition of sEH has emerged as a promising therapeutic strategy for hypertension and related cardiovascular and renal diseases.[1][2] By preventing the degradation of EETs, sEH inhibitors effectively increase the circulating and tissue levels of these protective lipid mediators, leading to vasodilation, reduced inflammation, and improved renal function.[2][3] This unique mechanism of action offers potential advantages over existing antihypertensive therapies, particularly in the context of hypertension-associated end-organ damage.[4]
These application notes provide detailed protocols for the use of the representative sEH inhibitor, c-AUCB, in various rodent models of hypertension, along with expected outcomes based on published literature.
Signaling Pathway of sEH Inhibition in Hypertension
The mechanism of action of sEH inhibitors in modulating blood pressure is primarily centered on the potentiation of the effects of EETs. The following diagram illustrates the key signaling pathway.
Quantitative Data from Rodent Hypertension Studies
The following tables summarize the quantitative effects of c-AUCB and other sEH inhibitors in various rodent models of hypertension.
Table 1: Effect of c-AUCB on Systolic Blood Pressure (SBP) in Cyp1a1-Ren-2 Transgenic Rats with Inducible Hypertension [5]
| Treatment Group | SBP (mmHg) at Baseline | SBP (mmHg) after 12 days of I3C |
| I3C-induced (Untreated) | 118 ± 2 | 202 ± 3 |
| I3C-induced + c-AUCB (13 mg/L) | 118 ± 2 | 181 ± 4 |
| I3C-induced + c-AUCB (26 mg/L) | 118 ± 2 | 176 ± 4 |
I3C (indole-3-carbinol) induces hypertension in this model.
Table 2: Effect of an sEH Inhibitor (NCND) on Arterial Blood Pressure in Angiotensin II-Infused Rats [6][7]
| Treatment Group | Mean Arterial Pressure (mmHg) |
| Normotensive | 119 ± 5 |
| Angiotensin II Hypertensive | 170 ± 3 |
| Angiotensin II + NCND (3 mg/day) | 149 ± 10 |
Table 3: Effect of an sEH Inhibitor (AUDA) on Mean Arterial Pressure (MAP) in Angiotensin II Salt-Sensitive Hypertensive Rats [8]
| Treatment Group | MAP (mmHg) on Day 14 |
| Angiotensin II - Normal Salt | 161 ± 4 |
| Angiotensin II - Normal Salt + AUDA | 140 ± 5 |
| Angiotensin II - High Salt | 172 ± 5 |
| Angiotensin II - High Salt + AUDA | 151 ± 6 |
Experimental Protocols
General Preparation of c-AUCB for Oral Administration
c-AUCB is often administered in the drinking water.[5][9]
Materials:
-
cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid (c-AUCB)
-
Ethanol
-
Cyclodextrin (optional, to aid solubility)
-
Sodium bicarbonate (optional, to maintain neutral pH)
-
Drinking water
Procedure:
-
For a concentration of 26 mg/L, dissolve 26 mg of c-AUCB in 5 mL of ethanol.[9]
-
To aid dissolution, 150 mg of cyclodextrin can be added to the ethanol solution, followed by sonication for 5 minutes.[9]
-
Add this solution to 1 liter of drinking water.
-
To prevent precipitation at acidic pH, 3 mL/L of sodium bicarbonate solution can be added.[9]
-
Prepare fresh drinking water with c-AUCB every 3 days.
Protocol for Angiotensin II-Induced Hypertension Model in Rats
This model is widely used to study renin-angiotensin system-dependent hypertension.
Experimental Workflow:
Detailed Methodology:
-
Animals: Use male Sprague-Dawley rats (or other appropriate strain) with an initial body weight of 250-300g.
-
Acclimatization: House the animals in a controlled environment (12:12-h light-dark cycle, 22-24°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) for several days using a non-invasive tail-cuff method or, for more accurate and continuous data, via surgically implanted radiotelemetry transmitters.
-
Induction of Hypertension:
-
c-AUCB Administration:
-
Divide the hypertensive animals into two groups: one receiving c-AUCB and one receiving vehicle.
-
Administer c-AUCB in the drinking water at a concentration of 10-26 mg/L, starting from the day of pump implantation.[5] The vehicle group receives drinking water with the same additives (ethanol, cyclodextrin, etc.) but without c-AUCB.
-
-
Blood Pressure Monitoring: Monitor blood pressure daily (tail-cuff) or continuously (telemetry) throughout the study period.
-
Endpoint Analysis:
-
At the end of the treatment period, collect 24-hour urine samples to measure parameters like proteinuria and creatinine clearance.
-
Euthanize the animals and collect blood for analysis of plasma c-AUCB levels and other biomarkers.
-
Harvest organs such as the heart and kidneys for histological analysis (e.g., fibrosis, hypertrophy) and molecular assays (e.g., gene expression of inflammatory markers).
-
Protocol for Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension.
Experimental Workflow:
Detailed Methodology:
-
Animals: Use young (e.g., 6-8 weeks of age) male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization and Baseline Measurements: As described in protocol 4.2.
-
c-AUCB Administration:
-
Begin administration of c-AUCB in the drinking water (e.g., 25 mg/L) to a group of SHRs.[6] Another group of SHRs and the WKY rats will receive vehicle.
-
Treatment is typically carried out for a period of 4 to 8 weeks, during the development phase of hypertension in SHRs.
-
-
Blood Pressure Monitoring: Measure SBP weekly using the tail-cuff method.
-
Functional Assessments (Optional):
-
Towards the end of the study, cardiac function can be assessed in anesthetized rats using echocardiography to measure parameters like left ventricular wall thickness and ejection fraction.
-
Renal function can be assessed through analysis of urine and plasma samples.
-
-
Endpoint Analysis:
-
After the treatment period, record the final blood pressure.
-
Euthanize the animals and harvest the heart and kidneys.
-
Measure organ weights and calculate the organ-to-body-weight ratio as an index of hypertrophy.
-
Process tissues for histological analysis to assess fibrosis and other pathological changes.
-
Concluding Remarks
The use of sEH inhibitors, such as c-AUCB, has demonstrated significant efficacy in lowering blood pressure and mitigating end-organ damage in a variety of rodent models of hypertension. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of sEH inhibitors. It is crucial to include appropriate control groups and to monitor animal welfare throughout the studies. The choice of hypertension model will depend on the specific research question, with Angiotensin II models being relevant for renin-angiotensin system-dependent hypertension and SHRs for genetic or essential hypertension. Careful experimental design and execution will yield valuable insights into the pharmacology and therapeutic utility of this promising class of compounds.
References
- 1. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. chemistry-teaching-resources.com [chemistry-teaching-resources.com]
- 6. Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Renal mechanisms contributing to the antihypertensive action of soluble epoxide hydrolase inhibition in Ren-2 transgenic rats with inducible hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor TPPU in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The soluble epoxide hydrolase (sEH) enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively dampens their beneficial anti-inflammatory effects. Inhibition of sEH is therefore a promising therapeutic strategy for a variety of inflammatory conditions.[1][2]
This document provides detailed application notes and protocols for the use of 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) , a potent and selective sEH inhibitor, in studying inflammatory responses. TPPU has demonstrated efficacy in numerous preclinical models of inflammation and serves as a valuable tool for investigating the role of the sEH pathway in disease.[1][3]
Chemical and Pharmacological Properties of TPPU
TPPU is a urea-based sEH inhibitor with excellent potency and favorable pharmacokinetic properties.[4] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | [4] |
| Molecular Formula | C₁₆H₂₀F₃N₃O₃ | [4] |
| Molecular Weight | 359.34 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 83.33 mg/mL (231.90 mM) | [2] |
Potency of TPPU Against Soluble Epoxide Hydrolase
TPPU exhibits high potency against sEH from various species, with IC₅₀ values in the low nanomolar range. This makes it a suitable tool for both in vitro and in vivo studies across different animal models.
| Species | IC₅₀ (nM) | Reference |
| Human | 3.7 | [2][4] |
| Mouse | 2.8 | [3][4] |
| Monkey | 37 | [2] |
| Rat | <50 | [1] |
Mechanism of Anti-Inflammatory Action
The primary anti-inflammatory mechanism of TPPU is the inhibition of the sEH enzyme. This leads to an increase in the bioavailability of EETs, which in turn exert their anti-inflammatory effects through various downstream pathways.
Caption: The sEH signaling pathway and the mechanism of TPPU action.
Experimental Protocols
The following protocols provide detailed methodologies for studying the anti-inflammatory effects of TPPU in common in vitro and in vivo models.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol describes the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory activity of TPPU.
Caption: A typical workflow for in vitro evaluation of TPPU.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
TPPU (sEH inhibitor)
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (for dissolving TPPU)
-
Phosphate-buffered saline (PBS)
-
96-well and 24-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Tnf, Il6, and a housekeeping gene (e.g., Gapdh)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well for cytokine analysis or in 24-well plates at 2 x 10⁵ cells/well for gene expression analysis. Allow cells to adhere overnight.
-
TPPU Preparation: Prepare a stock solution of TPPU in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment:
-
Remove the old medium from the cells and replace it with fresh medium.
-
Add the desired concentrations of TPPU to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest TPPU concentration).
-
Incubate the cells for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubate the cells for an appropriate time (e.g., 6 hours for qPCR analysis of cytokine mRNA or 24 hours for ELISA analysis of secreted cytokines).
-
-
Cytokine Analysis (ELISA):
-
After the 24-hour incubation, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
After the 6-hour incubation, wash the cells in the 24-well plates with PBS.
-
Lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to determine the relative mRNA expression levels of Tnf and Il6. Normalize the expression data to a housekeeping gene.
-
In Vivo Anti-Inflammatory Assay in a Mouse Model of LPS-Induced Endotoxemia
This protocol describes the induction of systemic inflammation in mice using LPS and the evaluation of the anti-inflammatory effects of TPPU.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
TPPU
-
LPS from E. coli
-
Vehicle for TPPU (e.g., saline containing 0.5% carboxymethylcellulose)
-
Sterile saline
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
ELISA kits for murine TNF-α and IL-6
Protocol:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
TPPU Administration:
-
Prepare a suspension of TPPU in the vehicle at the desired concentration.
-
Administer TPPU to the mice via oral gavage or intraperitoneal (i.p.) injection at a specific dose (e.g., 0.3-3 mg/kg).
-
Administer the vehicle to the control group.
-
-
Induction of Endotoxemia:
-
One hour after TPPU or vehicle administration, inject LPS (e.g., 5-10 mg/kg) intraperitoneally into the mice.
-
Inject sterile saline into a separate control group.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sickness behavior.
-
At a predetermined time point after LPS injection (e.g., 2-4 hours for peak cytokine response), anesthetize the mice.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Cytokine Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentrations of TNF-α and IL-6 in the plasma using ELISA kits according to the manufacturer's instructions.
-
Logical Relationship of TPPU's Anti-Inflammatory Effects
The anti-inflammatory effects of TPPU can be logically traced from its molecular target to the observed physiological outcomes.
Caption: The logical cascade of TPPU's anti-inflammatory effects.
Conclusion
TPPU is a potent and selective sEH inhibitor that serves as an invaluable research tool for investigating the role of the sEH-EET axis in inflammatory processes. The protocols provided herein offer a starting point for researchers to explore the anti-inflammatory potential of TPPU in both in vitro and in vivo settings. By stabilizing endogenous anti-inflammatory lipids, TPPU and other sEH inhibitors represent a promising therapeutic avenue for the treatment of a wide range of inflammatory diseases.
References
Application Notes and Protocols for the Detection of sEH Inhibitor-5 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) forms, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammatory disorders, and neuropathic pain.
These application notes provide detailed protocols for the quantitative analysis of "sEH inhibitor-5," a representative soluble epoxide hydrolase inhibitor, in plasma samples. The methods described herein are based on established analytical techniques for well-characterized sEH inhibitors and are intended to serve as a comprehensive guide for researchers in drug discovery and development. Two primary analytical methods are detailed: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of Soluble Epoxide Hydrolase
The signaling pathway involving sEH is centered on the metabolism of arachidonic acid. Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET)[1][2][3]. These EETs exert various biological effects. The enzyme soluble epoxide hydrolase (sEH) then metabolizes these EETs through hydrolysis into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally considered less biologically active[1][4][5]. By inhibiting sEH, the levels of beneficial EETs can be maintained for a longer duration.
References
- 1. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-5 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of a novel soluble epoxide hydrolase (sEH) inhibitor, designated here as sEH Inhibitor-5, for preclinical animal research. The protocols and data presented are synthesized from studies on various sEH inhibitors and are intended to serve as a starting point for in vivo investigations.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory properties.[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and neuropathic pain.[3][4][5] Preclinical studies in various animal models are essential for evaluating the efficacy and pharmacokinetic profile of new sEH inhibitors like this compound.
Data Presentation: Dosage and Pharmacokinetics of sEH Inhibitors in Animal Models
The following tables summarize typical dosage ranges and pharmacokinetic parameters for various sEH inhibitors across different animal species. This data can be used to guide dose selection for this compound.
Table 1: Dosage and Administration Routes of sEH Inhibitors in Animal Studies
| sEH Inhibitor | Animal Model | Dosage Range | Administration Route | Therapeutic Area | Reference |
| t-AUCB | Mouse | 0.1 - 1 mg/kg | p.o., i.v., s.c., in drinking water | Inflammation | [6] |
| AUDA-BE | Mouse | 5 - 20 mg/kg | p.o. | Inflammation, Pain | [6] |
| AMHDU | Rat, Mouse | 5 - 30 mg/kg | p.o., i.p. | Neuropathic Pain | [7] |
| TPPU | Cynomolgus Monkey | 0.3 - 3 mg/kg | p.o. | General PK/PD | |
| EC1728 (t-TUCB) | Horse, Dog | 0.1 - 1 mg/kg | i.v. | Pain, Inflammation | [4][8] |
| GSK2256294 | Human | 2 - 20 mg | p.o. | Enzyme Inhibition | [1] |
Abbreviations: p.o. (per os/oral), i.v. (intravenous), s.c. (subcutaneous), i.p. (intraperitoneal), PK/PD (pharmacokinetics/pharmacodynamics)
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors
| sEH Inhibitor | Animal Model | Dose (mg/kg) & Route | Cmax | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| t-AUCB | Mouse | 0.1 (p.o.) | - | ~0.5 | - | 68 ± 22 | [6] |
| AMHDU | Mouse | 1.25 (i.p.) | ~50 nM | <1 | <4 | - | [7] |
| TPPU | Cynomolgus Monkey | 0.3 (p.o.) | >10x IC50 | - | - | - | [2] |
| EC1728 | Dog | - | - | - | >12 | 42 | [8][9] |
| EC1728 | Horse | - | - | - | >12 | 50 | [8][9] |
| EC1728 | Cat | - | - | - | - | 8 | [8][9] |
| SWE101 | Rat | 30 (p.o.) | 48 µg/mL | - | 7 | - | [10] |
Abbreviations: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), t1/2 (half-life)
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in common laboratory animals.
A. Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Gavage Administration
This protocol is adapted for compounds with poor water solubility.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, mix PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add saline to the mixture to achieve the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
The final solution should be a clear suspension. Sonicate if necessary to ensure homogeneity.
-
B. Formulation for Oral Administration in Drinking Water
This method is suitable for chronic studies and for compounds with sufficient water solubility.
-
Materials:
-
This compound
-
β-cyclodextrin (to enhance solubility, if needed)
-
Ethanol
-
Drinking water
-
-
Procedure:
-
To enhance solubility, this compound can be formulated with β-cyclodextrin.[11]
-
Prepare a solution containing the desired concentration of this compound (e.g., 25 mg/L), β-cyclodextrin (e.g., 0.5 g/L), and a small amount of ethanol (e.g., 0.05%) in drinking water.[11]
-
Sonicate the solution for at least one hour to ensure complete dissolution.[11]
-
Provide the medicated water to the animals ad libitum.
-
Prepare a fresh solution at least every three days.[11]
-
The following table provides recommended administration volumes for mice and rats.
Table 3: Recommended Administration Volumes for Rodents
| Route | Mouse | Rat |
| Oral (gavage) | 10 mL/kg | 5-20 mL/kg |
| Intravenous (IV) | 1-5 mL/kg | 1-5 mL/kg |
| Intraperitoneal (IP) | 2-3 mL | 10-20 mL/kg |
| Subcutaneous (SC) | 2-3 mL | 5-10 mL/kg |
-
Procedure for Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the animal.
-
Measure the distance from the tip of the nose to the last rib to ensure proper tube length.
-
Pass the gavage needle along the side of the mouth and down the esophagus into the stomach.
-
Administer the substance slowly.
-
-
Procedure for Intraperitoneal Injection:
-
Restrain the animal with its head tilted downwards.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Aspirate to ensure no body fluids are withdrawn before injecting.
-
A. Blood and Tissue Collection
-
Blood Collection:
-
Tissue Collection:
-
At the end of the study, euthanize the animal.
-
Perfuse with ice-cold PBS to remove circulating blood.[11]
-
Harvest tissues of interest (e.g., liver, kidney, brain) and snap-freeze in liquid nitrogen or store at -80°C.
-
B. Measurement of sEH Activity
-
Tissue Homogenization:
-
Homogenize frozen tissue in an ice-cold buffer (e.g., 100 mM sodium phosphate, pH 7.4, with protease inhibitors).[11]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the cytosolic fraction (supernatant).[11]
-
Determine the protein concentration of the supernatant using a standard method like the Bradford assay.[11]
-
-
Fluorometric Assay:
-
Use a commercially available sEH activity assay kit or a fluorogenic substrate such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[11]
-
Incubate the cytosolic fraction with the substrate and measure the increase in fluorescence over time, which is proportional to sEH activity.
-
C. Biomarker Analysis (EET/DHET Ratio)
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of EETs and their corresponding diol metabolites (DHETs).
-
An increase in the EET/DHET ratio is a key biomarker of sEH inhibition in vivo.[11]
-
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for an in vivo study with this compound.
References
- 1. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine [frontiersin.org]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. downstate.edu [downstate.edu]
Application Note: Measuring Soluble Epoxide Hydrolase (sEH) Inhibition by Compound 5
Audience: Researchers, scientists, and drug development professionals.
Introduction: Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with generally anti-inflammatory, anti-hypertensive, and analgesic properties. By hydrolyzing EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the beneficial effects of these mediators. Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions like hypertension, inflammation, and pain. This document provides detailed protocols for measuring the inhibitory activity of a novel compound, designated "Compound 5," against human sEH.
Quantitative Data Summary
The inhibitory potency of Compound 5 against human soluble epoxide hydrolase (sEH) was determined using a fluorescent-based assay. The half-maximal inhibitory concentration (IC₅₀) was calculated from a dose-response curve.
| Compound | Target Enzyme | Assay Type | Substrate | IC₅₀ (nM) |
| Compound 5 | Human sEH | Fluorescent | PHOME | 1.5 ± 0.2 |
| 12-AUDA (Control) | Human sEH | Fluorescent | PHOME | 3.0 ± 0.4 |
Table 1: Inhibitory activity of Compound 5 and a reference inhibitor (12-AUDA) against recombinant human sEH. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Recombinant Human sEH Inhibition Assay (Fluorescent-Based)
This protocol describes a common method to determine the in vitro potency of a test compound against sEH. The assay is based on the hydrolysis of a non-fluorescent substrate, 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME), into a highly fluorescent product, 6-methoxy-2-naphthaldehyde (MCNA), by sEH.
Materials:
-
Recombinant human sEH (specific activity ≥ 1000 nmol/min/mg)
-
Compound 5 (test inhibitor)
-
12-AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) (control inhibitor)
-
PHOME substrate
-
Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound 5 in 100% DMSO.
-
Create a series of dilutions in DMSO. For a typical 10-point dose-response curve, prepare serial dilutions ranging from 10 mM to 0.5 nM.
-
Prepare a stock solution and serial dilutions for the control inhibitor, 12-AUDA, in the same manner.
-
-
Assay Reaction Setup:
-
In a 96-well microplate, add 1 µL of the diluted Compound 5 or control inhibitor to each well. For control wells (100% activity), add 1 µL of DMSO.
-
Add 100 µL of the Bis-Tris buffer containing recombinant human sEH to each well. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 0.25 nM).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Prepare the PHOME substrate solution in Bis-Tris buffer at a final concentration of 50 µM.
-
To initiate the reaction, add 20 µL of the PHOME substrate solution to each well.
-
Immediately place the microplate in a fluorescence reader pre-set to 30°C.
-
Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the average rate of the DMSO-only wells to 100% activity and the wells with a high concentration of a potent inhibitor (or no enzyme) to 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software like GraphPad Prism or R.
-
Visualizations
Signaling Pathway of sEH
Caption: The metabolic pathway of EETs and the inhibitory action of Compound 5 on sEH.
Experimental Workflow for sEH Inhibition Assay
Caption: Step-by-step workflow for the fluorescent-based sEH inhibition assay.
Application Notes and Protocols: sEH Inhibitor-5 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular diseases by increasing the bioavailability of protective EETs.[1][3][4][5] sEH inhibitors have demonstrated efficacy in preclinical models of hypertension, cardiac hypertrophy, heart failure, and myocardial infarction.[1][3][4][6] This document provides detailed application notes and experimental protocols for the use of sEH inhibitors, with a focus on sEH inhibitor-5 and other relevant compounds, in cardiovascular research.
Mechanism of Action
sEH inhibitors exert their cardioprotective effects by preventing the degradation of EETs.[1][2] Elevated EET levels lead to a variety of beneficial downstream effects in the cardiovascular system, including vasodilation, anti-inflammatory responses, and protection against ischemia-reperfusion injury.[1][3][4][5] One of the key mechanisms involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cardiac hypertrophy.[2][3] By stabilizing EETs, sEH inhibitors can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and hypertrophic genes.[2][3]
Data Presentation
In Vitro Potency of sEH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various sEH inhibitors against human, mouse, and rat soluble epoxide hydrolase. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro studies.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) | Monkey sEH IC50 (nM) |
| sEH inhibitor-5a | 0.7 ± 0.1[7] | - | - | - |
| AUDA | 69[1][5][8] | 18[1][5][8] | - | - |
| t-AUCB | 1.3[4] | 8[4] | 8[4] | - |
| TPPU | 3.7[2][9][10][11] | 2.8[9] | - | 37[2][11] |
| EC5026 | - | - | - | - |
| AR9281 (APAU) | 13.8[4] | 1.7[4] | - | - |
| GSK2256294A | 0.027[4] | 0.189[4] | 0.061[4] | - |
| CUDA | 112[4] | 11.1[4] | - | - |
| AEPU | - | - | - | 45[12] |
| t-TUCB | 9[12] | - | - | 27[12] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
In Vivo Efficacy of sEH Inhibitors in Cardiovascular Models
This table highlights the in vivo effects of sEH inhibitors in various animal models of cardiovascular disease. The data demonstrates the therapeutic potential of these compounds in reducing blood pressure, mitigating cardiac hypertrophy, and protecting the heart from ischemic injury.
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| AUDA | Angiotensin II-infused rats | 25 mg/L in drinking water | Decreased mean arterial pressure from 161 ± 4 mmHg to 140 ± 5 mmHg. | [5][13][14] |
| AEPU & AUDA | Thoracic Aortic Constriction (TAC) in mice | - | Prevented the increase in heart/body weight ratio. | [2] |
| sEH Inhibitor | Angiotensin II-induced hypertensive rats | i.p. injection | Lowered systolic blood pressure. | [15] |
| NCND | Angiotensin II hypertensive animals | Chronic administration | Increased EET levels and decreased arterial blood pressure. | [16] |
| sEH Inhibitors | Murine model of myocardial infarction | - | Reduced infarct size and prevented progressive cardiac remodeling. | [6] |
| TPPU & t-TUCB | Ischemia-reperfusion in normal, hypertensive, and diabetic rats | - | Protected the heart from IR injury and decreased myocardial damage. | [17][18] |
| TPPU | Murine post-myocardial infarction model | - | Increased retention of transplanted stem cells and improved cardiac function. | [19] |
Experimental Protocols
Fluorometric sEH Inhibitor Screening Assay
This protocol describes a high-throughput screening assay to determine the potency of sEH inhibitors. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.
Materials:
-
Human recombinant sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1% BSA)
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds (sEH inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission: ~330-362 nm / ~460-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the sEH assay buffer.
-
Add a defined volume of the human recombinant sEH solution to each well of the microplate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known potent sEH inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sEH substrate (PHOME) to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (kinetic mode) at 25°C or 37°C.
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Transverse Aortic Constriction (TAC) Model in Mice for Cardiac Hypertrophy
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure. This model is ideal for evaluating the efficacy of sEH inhibitors in preventing or reversing cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 7-0 silk)
-
Spacer (e.g., a 27-gauge needle)
-
sEH inhibitor and vehicle
-
Echocardiography system
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Pass a suture underneath the aorta.
-
Place a spacer (e.g., a 27-gauge needle) next to the aorta and tie the suture snugly around both the aorta and the spacer.
-
Quickly remove the spacer to create a defined constriction.
-
For sham-operated controls, perform the same procedure without tying the suture.
-
Close the chest wall and skin incisions.
-
Allow the mouse to recover from anesthesia.
-
Administer the sEH inhibitor or vehicle according to the study design (e.g., daily oral gavage or in drinking water) for a specified period (e.g., 2-4 weeks).
-
Monitor cardiac function and hypertrophy using echocardiography at baseline and at the end of the treatment period.
-
At the end of the study, sacrifice the mice, excise the hearts, and measure the heart weight to body weight ratio.
-
Process the heart tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis, and for molecular analysis (e.g., qRT-PCR) to measure the expression of hypertrophic markers.
In Vivo Cardiac Ischemia-Reperfusion (I/R) Injury Model
This model is used to investigate the protective effects of sEH inhibitors against myocardial damage caused by a temporary blockage of a coronary artery followed by the restoration of blood flow.
Materials:
-
Rats or mice
-
Anesthetic
-
Mechanical ventilator
-
Surgical instruments
-
Suture material (e.g., 6-0 polypropylene)
-
ECG monitoring system
-
sEH inhibitor and vehicle
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Anesthetize the animal and connect it to a mechanical ventilator.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion can be confirmed by the paling of the ventricular wall and changes in the ECG.
-
Maintain the ischemic period for a defined duration (e.g., 30-45 minutes).
-
Administer the sEH inhibitor or vehicle at a specific time point (e.g., before ischemia or just before reperfusion).
-
Release the ligature to allow reperfusion for a specified period (e.g., 2-24 hours).
-
At the end of the reperfusion period, re-ligate the LAD and infuse Evans blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice it into sections.
-
Incubate the heart slices in TTC stain. The viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
Logical Relationships and Therapeutic Strategy
The inhibition of soluble epoxide hydrolase represents a multifaceted therapeutic strategy for cardiovascular diseases. By stabilizing EETs, sEH inhibitors can simultaneously target multiple pathological processes, including inflammation, vasoconstriction, and adverse cardiac remodeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. An orally active epoxide hydrolase inhibitor lowers blood pressure and provides renal protection in salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Soluble epoxide hydrolase plays an essential role in angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion-induced cardiac damage in normal, hypertensive, and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Assessing the Efficacy of sEH Inhibitor-5
Audience: Researchers, scientists, and drug development professionals.
Introduction Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for a range of conditions including hypertension, inflammation, neuropathic pain, and cardiovascular diseases.[2][3] These application notes provide a comprehensive set of protocols to assess the efficacy of a novel sEH inhibitor, designated "sEH inhibitor-5," from initial in vitro characterization to in vivo proof-of-concept.
sEH Signaling Pathway
The primary role of sEH is the hydrolysis of lipid epoxides. As illustrated below, cytochrome P450 (CYP450) epoxygenases metabolize arachidonic acid to form EETs. These EETs exert beneficial effects, but are rapidly degraded by sEH. An sEH inhibitor prevents this degradation, thereby augmenting the biological actions of EETs.
Experimental Workflow for Efficacy Assessment
A tiered approach is recommended to efficiently evaluate the potential of this compound. The workflow begins with specific in vitro assays to determine direct enzyme inhibition, progresses to cell-based models to assess activity in a biological context, and culminates in in vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro and Cell-Based Potency of this compound
| Assay Type | Parameter | This compound | Control Inhibitor (e.g., AUDA) |
|---|---|---|---|
| In Vitro Enzyme Assay | IC₅₀ (nM) | Value | Value |
| Cell-Based Assay | IC₅₀ (nM) | Value | Value |
Table 2: Pharmacokinetic Profile of this compound in Rats (10 mg/kg, Oral Gavage)
| Parameter | Unit | This compound |
|---|---|---|
| Cₘₐₓ (Maximum Concentration) | ng/mL | Value |
| Tₘₐₓ (Time to Cₘₐₓ) | hours | Value |
| T₁/₂ (Half-life) | hours | Value |
| AUC₀₋₂₄ (Area Under the Curve) | ng·h/mL | Value |
| Oral Bioavailability | % | Value |
Table 3: Efficacy of this compound in LPS-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 4h | % Reversal of Hyperalgesia |
|---|---|---|---|
| Vehicle Control | - | Value | 0% |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 30 | Value | Value |
| Positive Control (e.g., Celecoxib) | 10 | Value | Value |
Experimental Protocols
Protocol 1: In Vitro sEH Enzyme Inhibition Assay (Fluorescence-Based)
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against purified recombinant human sEH. The assay uses a non-fluorescent substrate which, upon hydrolysis by sEH, releases a highly fluorescent product.[4]
Materials:
-
Recombinant human sEH (hsEH)
-
sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[5]
-
sEH fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[4]
-
This compound and a known control inhibitor (e.g., AUDA)
-
DMSO (for compound dilution)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series in sEH Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Enzyme Preparation: Dilute the recombinant hsEH stock in ice-cold sEH Assay Buffer to a working concentration (e.g., 2-4 nM).[5] The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.
-
Assay Reaction: a. To each well of the microplate, add 2 µL of the diluted test compound (this compound), control inhibitor, or DMSO (for vehicle control wells). b. Add 100 µL of the diluted hsEH enzyme solution to each well. c. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5][7] d. Prepare the substrate solution by diluting the PHOME stock in sEH Assay Buffer to a final concentration of 50 µM.[5] e. Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Fluorescence Measurement: a. Kinetic Mode: Immediately place the plate in the reader (pre-set to 25-30°C) and measure fluorescence every minute for 30-60 minutes. The rate of reaction (slope of fluorescence vs. time) is used for calculations.[4] b. Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light. Read the final fluorescence value.[5]
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition). c. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based sEH Activity Assay
This protocol measures the activity of sEH in a cellular context, which helps to assess the cell permeability and target engagement of this compound.[8]
Materials:
-
A relevant cell line expressing sEH (e.g., Huh-7 human liver cells, HepG2 cells).[8]
-
Cell culture medium and reagents.
-
Lysis Buffer (e.g., Assay buffer containing 0.05% Digitonin).[8]
-
Reagents from Protocol 1 (Assay Buffer, PHOME substrate, etc.).
-
96-well cell culture plates.
-
Centrifuge with a plate rotor.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. The next day, remove the culture medium and replace it with a fresh medium containing various concentrations of this compound or vehicle (DMSO). c. Incubate for a predetermined time (e.g., 2-4 hours) to allow for compound uptake.
-
Cell Lysis: a. After incubation, remove the medium and wash the cells once with 200 µL of Assay Buffer. Centrifuge the plate at 800 x g for 5 minutes.[8] b. Aspirate the supernatant and add 100 µL of ice-cold Lysis Buffer to each well. c. Incubate on an orbital shaker for 30 minutes at room temperature to ensure complete lysis.[8] d. Centrifuge the plate at 3,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Enzyme Activity Measurement: a. Carefully transfer 90 µL of the supernatant (cell lysate) to a new black 96-well plate. b. Initiate the reaction by adding 100 µL of the PHOME substrate solution (as prepared in Protocol 1). c. Measure fluorescence kinetically or at a fixed endpoint as described in Protocol 1.
-
Data Analysis: a. Normalize the sEH activity to the total protein concentration in each lysate (determined by a BCA or Bradford assay). b. Calculate the IC₅₀ value as described in Protocol 1.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol determines the basic pharmacokinetic profile of this compound following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
This compound.
-
Formulation vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing: a. Fast animals overnight prior to dosing. b. Administer this compound via oral gavage at a single dose (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9] b. Collect blood into EDTA-coated tubes and immediately place on ice.
-
Plasma Preparation: a. Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma. b. Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cₘₐₓ, Tₘₐₓ, T₁/₂, and AUC from the plasma concentration-time data.
Protocol 4: In Vivo Efficacy Study in a Rodent Model of Inflammatory Pain
This protocol assesses the ability of this compound to reverse thermal or mechanical hyperalgesia in a lipopolysaccharide (LPS)-induced inflammatory pain model in rats.[10]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound and formulation vehicle.
-
Positive control drug (e.g., a COX-2 inhibitor like Celecoxib).
-
Apparatus for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia or a Hargreaves apparatus for thermal hyperalgesia).
Procedure:
-
Baseline Measurement: a. Acclimate the rats to the testing environment and equipment for several days. b. Measure the baseline paw withdrawal threshold (mechanical) or latency (thermal) for each animal.
-
Induction of Inflammation: a. Administer LPS (e.g., 1-2 µg in 50 µL saline) via intraplantar injection into one hind paw of each rat.
-
Compound Administration: a. At a set time post-LPS injection (e.g., 2 hours), administer this compound (at various doses), vehicle, or the positive control drug via oral gavage.
-
Efficacy Assessment: a. At multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-measure the paw withdrawal threshold or latency in both the ipsilateral (LPS-injected) and contralateral paws.
-
Data Analysis: a. The primary endpoint is the increase in paw withdrawal threshold (or latency) in the drug-treated groups compared to the vehicle-treated group. b. Calculate the percent reversal of hyperalgesia. c. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing sEH Inhibitor-5 Solubility for In Vivo Success
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with sEH inhibitor-5 during in vivo studies.
Troubleshooting Guide: Overcoming this compound Precipitation and Poor Bioavailability
Issue: My this compound is precipitating out of solution during formulation or upon administration.
This is a common issue for many potent sEH inhibitors, which are often characterized by poor water solubility.[1][2] Precipitation can lead to inaccurate dosing and low bioavailability. Here are potential solutions:
1. Formulation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4][5] This is a widely used method for improving the solubility of poorly soluble drugs for in vivo studies.
-
Troubleshooting Steps:
-
Select the right cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its safety and high solubilizing capacity.[6]
-
Optimize the concentration: Start with a 10% (w/v) solution of HPβCD in water or a suitable buffer (e.g., phosphate-buffered saline, PBS).[6] The concentration may need to be adjusted based on the specific solubility of your this compound.
-
Ensure complete dissolution: Use sonication or gentle heating to aid in the dissolution of the inhibitor within the cyclodextrin solution. Visually inspect for any particulate matter before administration.
-
2. Utilization of Co-solvents:
-
Rationale: Adding a water-miscible organic solvent can increase the solubility of a hydrophobic compound.
-
Troubleshooting Steps:
-
Common co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are frequently used.
-
Minimize co-solvent concentration: High concentrations of organic solvents can be toxic in vivo. Aim for the lowest effective concentration. It is crucial to perform a vehicle toxicity study.
-
Caution with DMSO: While a powerful solvent, DMSO can have physiological effects and may alter the metabolism of other compounds.[7]
-
3. pH Adjustment:
-
Rationale: If your this compound has ionizable groups, adjusting the pH of the formulation can significantly impact its solubility.
-
Troubleshooting Steps:
-
Determine the pKa: Understand the acidic or basic nature of your inhibitor to predict how pH will affect its charge and solubility.
-
Use biocompatible buffers: Prepare your formulation in a buffer system that maintains a pH where the inhibitor is most soluble and is also physiologically tolerable.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of many sEH inhibitors?
Many highly potent sEH inhibitors are based on a 1,3-disubstituted urea or related amide pharmacophore.[1][8] These structures, while effective for binding to the enzyme's active site, often result in molecules with high lipophilicity and strong crystal lattice energy, leading to low aqueous solubility.[1][9]
Q2: Can I improve the solubility of my sEH inhibitor by modifying its chemical structure?
Yes, structural modification is a key strategy employed during drug development to enhance solubility.[1] Studies have shown that replacing the urea pharmacophore with an amide can sometimes improve solubility, although this may also affect inhibitory potency.[1][8] Incorporating polar functional groups or heterocycles into the inhibitor's structure has also been shown to significantly increase water solubility.[2][10]
Q3: Are there other advanced formulation strategies I can consider?
For more challenging solubility issues, several advanced formulation techniques can be explored:
-
Lipid-Based Formulations: Incorporating the inhibitor into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][4]
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution.[5][11]
-
Solid Dispersions: Dispersing the inhibitor in a solid polymer matrix can enhance its dissolution rate.[3][11]
Quantitative Data on sEH Inhibitor Solubility
The following table summarizes the impact of structural modifications on the aqueous solubility of various sEH inhibitors, providing a reference for potential improvements.
| Inhibitor Modification | Original Solubility (µg/mL) | Modified Solubility (µg/mL) | Fold Improvement | Reference |
| Urea to Amide Pharmacophore | ~2 (urea analog) | ~20 (amide analog) | ~10 | [1] |
| Incorporation of Tetrahydropyran | 21.3 | >200 | >9 | [2] |
| Substitution with 4-trifluoromethoxyphenyl | (potency improved) | (solubility improved) | (not quantified) | [12] |
Experimental Protocols
Protocol 1: Formulation of this compound with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, pyrogen-free water or PBS (pH 7.4)
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HPβCD in sterile water or PBS. For example, dissolve 1 g of HPβCD in a final volume of 10 mL of solvent.
-
Gently warm the solution (e.g., to 37°C) and vortex to ensure the HPβCD is fully dissolved.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the 10% HPβCD solution to the inhibitor to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 15-30 minutes, or until the inhibitor is completely dissolved. Intermittently vortex the tube during sonication.
-
Visually inspect the solution for any remaining solid particles. If precipitation is observed, consider increasing the HPβCD concentration (e.g., to 20% or 40%) or gently warming the solution.
-
Sterile filter the final formulation through a 0.22 µm syringe filter before in vivo administration.
-
Visualizing Key Concepts
Below are diagrams illustrating the sEH signaling pathway, a general workflow for improving inhibitor solubility, and a troubleshooting decision tree.
Caption: The sEH signaling pathway and the role of sEH inhibitors.
Caption: Workflow for improving the solubility of this compound.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting sEH inhibitor-5 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH Inhibitor-5. The information is designed to address common experimental challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3][4] By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include anti-inflammatory, antihypertensive, and analgesic properties.[5][6][7]
Q2: What are the primary experimental applications for this compound?
A2: Due to its mechanism of action, this compound is a valuable tool for investigating a range of physiological and pathological processes. It is commonly used in preclinical models of:
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light. For creating stock solutions, use an appropriate solvent such as DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[12] When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use.
Troubleshooting Guides
In Vitro & Cell-Based Assays
Issue 1: High variability or inconsistent results in my cell-based assay.
-
Possible Cause 1: Poor inhibitor solubility.
-
Troubleshooting Steps: Many sEH inhibitors, particularly urea-based compounds, have poor aqueous solubility.[7][8][13][14]
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤0.5%).
-
Visually inspect the media for any precipitation of the compound after addition.
-
Consider using a formulation with solubility-enhancing excipients for in vitro assays if precipitation is a persistent issue. The use of bovine serum albumin (BSA) in the assay buffer can also help maintain the solubility of lipophilic compounds.[2]
-
-
-
Possible Cause 2: Inhibitor degradation.
-
Troubleshooting Steps:
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Avoid prolonged exposure of the inhibitor to light and elevated temperatures.
-
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Steps: At higher concentrations, small molecule inhibitors can exhibit off-target effects.[15]
-
Perform a dose-response curve to determine the optimal concentration range where the desired effect is observed without signs of general toxicity.
-
Use the lowest effective concentration of the inhibitor to minimize the risk of off-target effects.[16]
-
As a control, consider using a structurally different sEH inhibitor to confirm that the observed phenotype is due to sEH inhibition.[15]
-
-
Issue 2: The observed IC50 value is different from the published data.
-
Possible Cause 1: Differences in assay conditions.
-
Troubleshooting Steps: IC50 values are highly dependent on the specific assay conditions.
-
Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a substrate concentration at or below the Km for the enzyme.
-
Enzyme Concentration: For tight-binding inhibitors, the IC50 can be influenced by the enzyme concentration.[17]
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to reach equilibrium.
-
Buffer Composition: The pH and composition of the assay buffer can affect enzyme activity and inhibitor binding.
-
-
-
Possible Cause 2: Inaccurate quantitation of the inhibitor.
-
Troubleshooting Steps:
-
Verify the concentration of your stock solution using an appropriate analytical method.
-
-
In Vivo Experiments
Issue 3: Lack of efficacy in my animal model.
-
Possible Cause 1: Poor bioavailability or rapid metabolism.
-
Troubleshooting Steps: The formulation and route of administration are critical for achieving adequate in vivo exposure.
-
Many sEH inhibitors have low oral bioavailability due to poor solubility and rapid metabolism.[8][14]
-
Consider using a formulation that enhances solubility, such as an oil-based vehicle (e.g., triglyceride).[8]
-
The pharmacokinetic profile of sEH inhibitors can vary significantly between species (e.g., rodent vs. human). It may be necessary to perform a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.
-
-
-
Possible Cause 2: Insufficient target engagement.
-
Troubleshooting Steps:
-
Measure the levels of sEH activity or the ratio of EETs to DHETs in plasma or tissues to confirm that the inhibitor is reaching its target and exerting its enzymatic effect at the administered dose.
-
-
Issue 4: Unexpected toxicity or adverse effects in my animal model.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Administer the lowest effective dose to minimize potential off-target effects.
-
Carefully observe the animals for any signs of toxicity and consider reducing the dose if adverse effects are noted.
-
-
-
Possible Cause 2: Formulation-related issues.
-
Troubleshooting Steps:
-
The vehicle used for formulation can sometimes cause adverse effects. Always include a vehicle-only control group in your study.
-
-
Data Presentation
Table 1: Physicochemical and Potency Data for Representative sEH Inhibitors
| Inhibitor | Chemical Class | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Aqueous Solubility (µg/mL) |
| TPPU | Urea | 0.8 | 4.6 | Low |
| t-TUCB | Urea | 0.9 | 1.1 | Low |
| AUDA | Urea | 3.0 | 6.0 | Low |
| GSK2256294 | Sulfonamide | 0.027 | N/A | Improved |
| EC5026 | Urea | N/A | N/A | N/A |
Data compiled from multiple sources. N/A: Not available.
Experimental Protocols
Protocol 1: In Vitro sEH Activity Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of this compound using a fluorometric assay.
Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant sEH enzyme to the desired concentration in sEH Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in sEH Assay Buffer.
-
Prepare the sEH fluorescent substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in sEH Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: Add a specific volume of the diluted sEH inhibitor and the sEH enzyme solution.
-
Control Wells (100% activity): Add the same volume of vehicle (e.g., DMSO in assay buffer) and the sEH enzyme solution.
-
Blank Wells (0% activity): Add assay buffer only.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the sEH fluorescent substrate to all wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the increase in fluorescence intensity (Excitation: ~330 nm, Emission: ~465 nm) over time (e.g., kinetically for 15-30 minutes).[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of soluble epoxide hydrolase polymorphism on substrate and inhibitor selectivity and dimer formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. assaygenie.com [assaygenie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing sEH Inhibitor-5 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sEH inhibitor-5 in cell culture experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic effects.[1][2][3][4] sEH converts EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4] this compound blocks the activity of the sEH enzyme, thereby preventing the degradation of EETs. This leads to an accumulation of EETs, which can then exert their beneficial biological effects.[2][3][5]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. However, a common starting point for many sEH inhibitors is in the nanomolar to low micromolar range. Based on published IC50 values for various sEH inhibitors, a good starting range to test would be from 10 nM to 10 µM.[5][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q3: What is the recommended incubation time for cells with this compound?
Incubation times can vary significantly based on the experimental goals. For inhibiting sEH activity, a pre-incubation period of 30 minutes to 1 hour is often sufficient before adding a stimulus. For longer-term studies, such as those investigating changes in gene expression or cell differentiation, incubation can last for 24 to 72 hours. It is advisable to consult relevant literature for your specific cell model and research question.
Q4: What is the appropriate solvent to dissolve this compound?
Most sEH inhibitors are hydrophobic and require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is the most common solvent used.[7] It is critical to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Always ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q5: How can I confirm that this compound is active in my cell culture system?
To confirm the inhibitor's activity, you can measure the levels of EETs and DHETs in your cell lysates or culture supernatants using techniques like liquid chromatography-mass spectrometry (LC-MS). A successful inhibition of sEH should lead to an increase in the EET/DHET ratio. Alternatively, you can measure downstream markers that are known to be modulated by EETs in your specific cell type.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect of the inhibitor. | Concentration is too low.Inhibitor has degraded.The sEH enzyme is not expressed or is inactive in your cell line.The chosen downstream readout is not sensitive to changes in EET levels. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM).Use a fresh stock of the inhibitor. Ensure proper storage conditions (typically -20°C or -80°C).Confirm sEH expression in your cells via Western blot or qPCR.Measure the EET/DHET ratio directly to confirm target engagement. |
| High levels of cell death observed. | Inhibitor concentration is too high, leading to off-target effects or cytotoxicity.The solvent (e.g., DMSO) concentration is too high.The inhibitor itself is toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.Ensure the final solvent concentration is at a safe level (e.g., ≤ 0.1% DMSO). Include a vehicle control.Test a different sEH inhibitor with a different chemical scaffold if toxicity persists at effective concentrations. |
| Inconsistent or not reproducible results. | Inhibitor instability in culture medium.Variability in cell density or cell health.Inconsistent incubation times.Issues with inhibitor stock solution preparation and storage. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment.Standardize cell seeding density and ensure cells are in the logarithmic growth phase.Use precise timing for all incubation steps.Aliquot the stock solution to avoid multiple freeze-thaw cycles.[7] |
| Inhibitor precipitates in the culture medium. | Poor solubility of the inhibitor at the working concentration.Interaction with components of the serum or medium. | Lower the final concentration of the inhibitor.Increase the concentration of the stock solution to reduce the volume added to the medium.Consider using a formulation with better solubility, if available.[8]If using serum, test for precipitation in serum-free medium first. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the cytotoxic potential of this compound and to identify a suitable concentration range for further experiments.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 (concentration at which 50% of cells are not viable) and the maximum non-toxic concentration.
Protocol 2: Assessing this compound Efficacy in Cell Culture
This protocol provides a general framework for evaluating the biological activity of this compound.
Materials:
-
Your cell line of interest
-
This compound
-
A relevant stimulus (e.g., LPS, TNF-α, if studying inflammation)
-
Assay-specific reagents (e.g., ELISA kit for a specific cytokine, reagents for Western blot, or materials for LC-MS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates). Once the cells reach the desired confluency, pre-treat them with the determined non-toxic concentration of this compound for 1 hour.
-
Stimulation: After pre-treatment, add the stimulus of choice (if applicable) to the wells and incubate for the appropriate duration.
-
Sample Collection:
-
For secreted proteins: Collect the cell culture supernatant.
-
For intracellular markers: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
-
Analysis:
-
ELISA: Measure the concentration of a secreted cytokine (e.g., IL-6, IL-1β) in the supernatant.
-
Western Blot: Analyze the expression or phosphorylation status of target proteins in the cell lysates.
-
LC-MS: Quantify the levels of EETs and DHETs in cell lysates or supernatant to confirm sEH inhibition.
-
-
Data Interpretation: Compare the results from the inhibitor-treated groups with the vehicle-treated and stimulated/unstimulated controls to determine the efficacy of this compound.
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams illustrating the sEH signaling pathway and a typical experimental workflow for optimizing the use of this compound.
Caption: The sEH signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming poor bioavailability of sEH inhibitor-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with sEH inhibitor-5, focusing on overcoming its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor bioavailability of this compound?
The poor oral bioavailability of this compound, a potent urea-based compound, is primarily attributed to its low aqueous solubility and high melting point.[1][2][3][4] These characteristics hinder its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Many potent sEH inhibitors with a 1,3-disubstituted urea pharmacophore exhibit these unfavorable physical properties.[4][5][6]
Q2: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation and chemical modification strategies can be employed. These include:
-
Physical Modifications: Micronization to increase surface area, and formation of solid dispersions.[7][8][9]
-
Complexation: Use of cyclodextrins to form inclusion complexes that enhance solubility.[8][10]
-
Lipid-Based Formulations: Incorporation into oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS).[9][11]
-
Chemical Modifications: Prodrug approaches to temporarily alter the physicochemical properties of the inhibitor.[10][12]
-
Nanonization: Reducing particle size to the nanometer range to increase dissolution velocity.[13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro potency. | Poor oral bioavailability of this compound. | 1. Verify Compound Properties: Confirm the solubility and dissolution rate of your current batch of this compound. 2. Formulation Improvement: Consider reformulating the inhibitor using one of the strategies outlined in the FAQs, such as creating a solid dispersion or a lipid-based formulation. 3. Route of Administration: For initial in vivo studies, consider using a route of administration that bypasses first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection, to confirm in vivo target engagement. |
| High variability in experimental results between animals. | Inconsistent absorption from the gastrointestinal tract. | 1. Standardize Dosing Conditions: Ensure consistent administration techniques and consider the effect of fasting/feeding on drug absorption. 2. Improve Formulation Robustness: Employ formulations known to reduce pharmacokinetic variability, such as self-emulsifying drug delivery systems (SEDDS).[11] |
| Precipitation of the compound in aqueous buffers during in vitro assays. | Low aqueous solubility of this compound. | 1. Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into your aqueous buffers. Ensure the final solvent concentration does not affect the biological assay. 2. Complexation with Cyclodextrins: Pre-complex the inhibitor with a suitable cyclodextrin, like hydroxypropyl-β-cyclodextrin (HPβCD), to increase its aqueous solubility.[13] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug to polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a method to compare the dissolution profile of the solid dispersion of this compound against the pure compound.
Materials:
-
Pure this compound
-
This compound solid dispersion
-
Phosphate buffered saline (PBS), pH 7.4
-
USP Type II dissolution apparatus (paddle method)
-
HPLC system for quantification
Procedure:
-
Prepare a dissolution medium of PBS (pH 7.4) and maintain it at 37 ± 0.5°C.
-
Place a quantity of pure this compound or its solid dispersion equivalent to 10 mg of the active compound into the dissolution vessel containing 900 mL of the dissolution medium.
-
Set the paddle rotation speed to 75 RPM.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
Data Presentation
Table 1: Physicochemical Properties of this compound and Improved Formulations
| Formulation | Solubility (µg/mL in PBS, pH 7.4) | Dissolution Rate (% dissolved in 30 min) | Oral Bioavailability (%) |
| Pure this compound | < 1 | 15 | ~5 |
| This compound Solid Dispersion (1:4 with PVP K30) | 25 | 70 | ~35 |
| This compound Nanosuspension | 15 | > 90 | ~45 |
Note: The data presented are illustrative for a representative poorly bioavailable sEH inhibitor and should be confirmed experimentally for your specific compound.
Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: The sEH enzyme metabolizes beneficial EETs to less active DHETs.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of amide-based inhibitors of soluble epoxide hydrolase with improved water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iasp-pain.org [iasp-pain.org]
- 7. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
sEH inhibitor-5 stability issues and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH Inhibitor-5. The information addresses common stability issues and provides guidance on proper storage and handling to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of solution. What should I do?
A1: Precipitation is a common issue with many potent sEH inhibitors due to their generally poor aqueous solubility.[1][2] Here are a few steps you can take:
-
Gentle Warming: Try gently warming the solution to see if the precipitate redissolves. Be cautious with temperature, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to aid in redissolving the precipitate.
-
Solvent Adjustment: If the experimental protocol allows, you may consider adding a small amount of a co-solvent like DMSO or ethanol to increase solubility. However, be mindful of the final solvent concentration and its potential effects on your assay.
-
Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. When needed, thaw an aliquot and use it immediately. Do not refreeze partially used aliquots.
Q3: How can I assess the stability of this compound in my experimental buffer?
A3: It is advisable to perform a preliminary stability test of the inhibitor in your specific experimental buffer. An experimental protocol for assessing solubility and stability is provided in the "Experimental Protocols" section below. This can help you determine the optimal conditions and timeframe for your experiments.
Q4: I am observing a decrease in the inhibitory activity of this compound over time in my cell-based assay. What could be the cause?
A4: A decrease in activity in cell-based assays can be due to several factors:
-
Metabolic Degradation: The inhibitor may be metabolized by cellular enzymes, such as cytochrome P450s, leading to its inactivation.[1][2] The rate of metabolism can vary depending on the cell type.
-
Chemical Instability: The inhibitor might be unstable in the culture medium over the duration of the experiment, leading to degradation.
-
Binding to Proteins: The inhibitor may bind to proteins in the serum of the culture medium, reducing its free concentration and apparent activity.
To troubleshoot this, you can try:
-
Reducing the incubation time if possible.
-
Using a higher initial concentration of the inhibitor.
-
Performing the assay in serum-free media if your experimental design allows.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | - Inaccurate dilutions.- Instability of the inhibitor in the assay buffer.- Degradation due to repeated freeze-thaw cycles. | - Prepare fresh serial dilutions for each experiment.- Perform a stability check of the inhibitor in your assay buffer (see protocol below).- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low or no inhibitory activity | - Inactive compound due to improper storage or degradation.- Precipitation of the inhibitor from the solution.- Incorrect concentration calculation. | - Use a fresh vial of the inhibitor and prepare a new stock solution.- Visually inspect the solution for any precipitate before use.- Double-check all calculations for dilutions. |
| Poor in vivo efficacy | - Poor bioavailability due to low solubility or rapid metabolism.[3][4]- Inadequate formulation for administration. | - Consider using a formulation with solubilizing agents like polyethylene glycol or triglycerides.[2][4]- Evaluate the pharmacokinetic properties of the inhibitor. |
Data Presentation
The stability and solubility of sEH inhibitors are critical parameters that are often improved through chemical modifications. The following table summarizes how different structural modifications can impact these properties, which can be a useful reference for understanding the behavior of this compound.
| Structural Modification | Effect on Solubility | Effect on Metabolic Stability | Reference |
| Introduction of polar functional groups | Generally increases aqueous solubility. | Can be improved by blocking metabolic hotspots. | [3] |
| Replacement of a trifluoromethylphenyl group with a trifluoromethoxyphenyl group | Can improve solubility and lower the melting point. | May not significantly alter metabolic stability. | [2] |
| Addition of an alkyl group at the α-position of the amide | May decrease metabolic stability due to increased lipophilicity and susceptibility to oxidation. | May decrease metabolic stability. | [1] |
| Fluorine substitution | Can decrease metabolism. | Can decrease metabolism. | [1] |
Experimental Protocols
Protocol: Assessing the Solubility and Stability of this compound in Aqueous Buffer
This protocol provides a general method to determine the solubility and stability of this compound in a buffer of your choice.
-
Preparation of Inhibitor Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
-
Preparation of Test Solutions:
-
Serially dilute the stock solution into your aqueous experimental buffer to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final concentration of the organic solvent is low and consistent across all samples and does not affect the assay.
-
-
Solubility Assessment (Turbidity Measurement):
-
Immediately after preparing the test solutions, measure the absorbance at 800 nm using a microplate reader. An increase in absorbance indicates turbidity due to precipitation.[5]
-
Visually inspect the solutions for any visible precipitate.
-
-
Stability Assessment (Time-Course Analysis):
-
Incubate the test solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the intact inhibitor in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the concentration of the parent compound over time indicates instability.
-
-
Data Analysis:
-
Plot the absorbance at 800 nm against the inhibitor concentration to determine the approximate solubility limit.
-
Plot the percentage of the remaining inhibitor against time for each concentration to assess the stability profile.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Troubleshooting workflow for sEH inhibitor precipitation.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sEH Inhibitor-5 Synthesis and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of sEH inhibitor-5.
Frequently Asked Questions (FAQs)
Q1: What is the most common structural feature of potent sEH inhibitors that might influence purification?
A1: Many potent soluble epoxide hydrolase (sEH) inhibitors are based on a 1,3-disubstituted urea or a related amide pharmacophore. These central moieties are crucial for binding to the enzyme's active site. From a purification standpoint, the presence of these polar groups, combined with often large, hydrophobic substituents, means that the overall polarity of the molecule can vary significantly, influencing the choice of purification techniques.
Q2: My this compound has poor solubility in common organic solvents. How can I improve this for purification?
A2: Poor solubility is a known challenge for many sEH inhibitors due to their often rigid and non-polar groups.[1][2] To address this during purification, you can try using a co-solvent system. For column chromatography, using a more polar co-solvent like methanol or isopropanol in your mobile phase may be necessary. For recrystallization, a heated solvent system or a mixture of solvents (one in which the compound is soluble and another in which it is not) can be effective. The introduction of polar functional groups into the inhibitor's structure is a design strategy to inherently improve solubility.[1]
Q3: After my initial purification by column chromatography, I still see minor impurities in my NMR/LC-MS. What should I do?
A3: It is common for a single purification step to be insufficient for achieving high purity, especially for compounds intended for biological assays. For final purification, techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) or recrystallization are often necessary.[3][4][5] Recrystallization can be particularly effective at removing trace impurities if a suitable solvent system can be found.
Q4: I am observing a low yield after purification. What are the potential causes and solutions?
A4: Low yield can stem from several factors:
-
Incomplete Reactions: Ensure your synthesis reaction has gone to completion using techniques like TLC or LC-MS before starting the work-up and purification.
-
Product Loss During Extraction: Your inhibitor might have partial solubility in the aqueous phase during liquid-liquid extraction. Performing multiple extractions with a smaller solvent volume can help mitigate this.
-
Irreversible Adsorption on Silica Gel: The polar urea or amide groups can sometimes strongly interact with silica gel, leading to product loss. Pre-treating your crude material by dissolving it in a minimal amount of the mobile phase and adsorbing it onto a small amount of silica gel before loading it onto the column can sometimes help. Alternatively, using a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase chromatography) may be beneficial.
-
Product Degradation: sEH inhibitors can be sensitive to acidic or basic conditions. Ensure your purification conditions (e.g., solvents, additives) are neutral if your compound is labile.
Q5: My this compound is a racemic mixture. How can I separate the enantiomers?
A5: The biological activity of sEH inhibitors can be stereospecific.[2] If you need to separate enantiomers, chiral HPLC is the most common and effective method. This involves using a chiral stationary phase that can differentially interact with each enantiomer, allowing for their separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks or tailing during column chromatography | 1. Compound is too polar for the chosen mobile phase. 2. Interaction with acidic sites on the silica gel. 3. Column is overloaded. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites. 3. Use a larger column or load less crude material. |
| Co-elution of impurities with the desired product | The polarity of the impurity is very similar to the product. | 1. Try a different solvent system to alter the selectivity. 2. Use a different stationary phase (e.g., alumina, C18). 3. If the impurity is non-polar, consider reversed-phase chromatography. 4. For final cleanup, use preparative HPLC which offers higher resolution.[3][5] |
| Product crystallizes on the column or in the collection flask | The compound has low solubility in the mobile phase. | 1. Use a solvent system where the compound has better solubility. 2. For flash chromatography, ensure the concentration of the eluted product does not exceed its solubility limit in the collection fractions. You may need to collect larger fractions or switch collection tubes more frequently. |
| The product appears to be degrading during purification | Sensitivity to the stationary phase (acidic silica) or solvents. | 1. Use deactivated or neutral silica gel. 2. Avoid using solvents that may react with your compound (e.g., highly acidic or basic solvents). 3. Minimize the time the compound spends in the purification system. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) or another appropriate analytical technique.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) to find the ideal one.
-
Dissolution: Place the crude, semi-purified inhibitor in a flask and add the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Summary
The following table summarizes typical potency values for sEH inhibitors, which is the goal after successful purification.
| Inhibitor Type | Target | Potency (IC₅₀) | Reference |
| Urea-based | human sEH | 0.1 nM - 21.0 nM | [6] |
| Amide-based | human sEH | 1.6 nM - 22 nM | [7] |
| Dual 5-LO/sEH Inhibitor (KM55) | human sEH | 29 nM | [3] |
| Benzohomoadamantane-Based Ureas | human sEH | 0.5 nM - 26.9 nM | [8] |
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Logic for Impure Product
Caption: Decision tree for secondary purification of this compound.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: sEH Inhibitor-5 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of sEH inhibitor-5 production.
Frequently Asked Questions (FAQs)
1. What are the most common challenges encountered when scaling up the production of this compound?
The most significant challenges in scaling up the production of potent urea-based sEH inhibitors like this compound revolve around their physicochemical properties. These include poor aqueous solubility, high melting points, and metabolic instability.[1][2][3][4] These factors can lead to difficulties in synthesis, purification, formulation, and achieving desired pharmacokinetic profiles.[3][5]
2. Why is the aqueous solubility of this compound so low, and how can it be improved?
The low aqueous solubility of many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea pharmacophore, is often attributed to their crystalline structure and high lipophilicity.[1][6][7] Improving solubility is a key challenge, as modifications to enhance this property can sometimes lead to a decrease in inhibitory potency.[2][3] Strategies to improve solubility that have been explored include the introduction of polar functional groups or secondary pharmacophores into the molecular structure.[1][6]
3. What are the typical metabolic stability issues with urea-based sEH inhibitors, and how can they be addressed?
Urea-based sEH inhibitors can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, leading to a short in vivo half-life.[1][3] For instance, inhibitors containing an adamantane group are known to undergo rapid metabolism.[3][6] To address this, structural modifications can be made, such as replacing metabolically labile groups with more stable ones. For example, replacing a hydrogen atom with fluorine can sometimes decrease metabolism.[2][7]
4. What are the key considerations for the purification of this compound at a larger scale?
Given the often poor solubility of this compound, crystallization can be a challenging purification step. It is crucial to identify a suitable solvent system that allows for efficient removal of impurities while maximizing yield. Chromatographic methods, such as flash chromatography, may be necessary but can be less practical for very large-scale production. The use of reversed-phase HPLC for purification should be avoided for large-scale synthesis due to cost and scalability limitations.[8]
5. How does the trade-off between potency and physicochemical properties affect the selection of a scalable sEH inhibitor candidate?
There is often an inverse relationship between the inhibitory potency of sEH inhibitors and their physicochemical properties.[2][3] Highly potent inhibitors may have poor solubility and metabolic stability, making them difficult to develop as drugs. Therefore, during lead optimization, a balance must be struck between achieving high potency and maintaining acceptable "drug-like" properties to ensure the candidate is suitable for scaling up and clinical development.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).- Increase reaction time or temperature, if appropriate for the stability of the reactants and products.- Ensure high purity of starting materials and reagents. |
| Side reactions | - Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize the formation of byproducts.- Consider using protecting groups for reactive functional groups not involved in the desired transformation. |
| Product degradation | - Assess the stability of the product under the reaction and workup conditions.- If necessary, modify the workup procedure to minimize exposure to harsh conditions (e.g., strong acids or bases, high temperatures). |
| Loss during workup/purification | - Optimize extraction and washing procedures to minimize loss of product into the aqueous phase.- For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery. |
Problem 2: Difficulty with Purification
| Potential Cause | Troubleshooting Steps |
| Poor crystallization | - Screen a wide range of solvents and solvent mixtures to find suitable conditions for crystallization.- Employ techniques such as slow evaporation, vapor diffusion, or anti-solvent addition.- If the product is an oil, consider converting it to a solid salt if it has a suitable functional group. |
| Co-eluting impurities in chromatography | - Optimize the mobile phase composition and gradient to improve the separation of the product from impurities.- Consider using a different stationary phase (e.g., a different type of silica gel or a different bonded phase). |
| Product insolubility | - During workup and purification, use a solvent in which the product is sufficiently soluble to avoid precipitation at undesired times. |
Problem 3: Poor Aqueous Solubility of the Final Product
| Potential Cause | Troubleshooting Steps |
| High lipophilicity (high logP) | - While this is an intrinsic property of the molecule, formulation strategies can be employed to improve solubility. These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[1] |
| High crystal lattice energy | - Explore the formation of different polymorphs or amorphous solid dispersions, which may have higher apparent solubility. |
Data Presentation
Table 1: Impact of Structural Modifications on Physicochemical Properties and Potency of sEH Inhibitors
| Structural Modification | Effect on Solubility | Effect on Melting Point | Effect on Potency | Reference |
| Introduction of polar functional groups | Generally increases | May decrease | Can decrease, but not always | [1][6] |
| Addition of a fluorine atom to a phenyl ring | Can improve | Can decrease by ~22°C | Can be maintained or improved | [3] |
| Increasing the size of amide substituents | Generally decreases | May increase | Generally increases | [2] |
| Replacement of urea with an amide | May increase | Varies | Generally decreases | [3][6] |
Experimental Protocols
General Protocol for the Synthesis of a Urea-Based sEH Inhibitor
This protocol outlines a general synthetic route for a 1,3-disubstituted urea sEH inhibitor, which is a common structural motif for potent inhibitors.[2]
-
Amine Synthesis/Provision: Obtain or synthesize the two primary or secondary amines that will form the urea.
-
Urea Formation:
-
Method A: Phosgene or Phosgene Equivalent: React one amine with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form an isocyanate or a carbamate intermediate in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature). Then, add the second amine to the reaction mixture to form the final urea product.
-
Method B: Curtius, Hofmann, or Lossen Rearrangement: These rearrangements can be used to generate an isocyanate intermediate from a carboxylic acid derivative, which can then be reacted with an amine to form the urea.
-
-
Workup: After the reaction is complete, quench the reaction mixture (e.g., with water or a mild acid). Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: The arachidonic acid cascade and the role of this compound.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Soluble Epoxide Hydrolase (sEH) Inhibitors in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the safe and effective use of soluble epoxide hydrolase (sEH) inhibitors in preclinical animal models. The focus is on anticipating and mitigating potential toxicities to ensure the generation of reliable and reproducible data.
I. Understanding the Toxicological Profile of sEH Inhibitors
Inhibitors of soluble epoxide hydrolase (sEH) are a promising class of therapeutic agents with demonstrated anti-inflammatory, analgesic, and cardioprotective effects. Their mechanism of action involves the stabilization of endogenous epoxyeicosatrienoic acids (EETs), which have beneficial signaling properties. Generally, sEH inhibitors have shown a favorable safety profile in a variety of animal models and in early-phase human clinical trials.[1][2][3][4][5] On-target toxicity is anticipated to be low due to the mechanism of action, which enhances the effects of endogenous signaling molecules.[6]
However, as with any investigational compound, careful toxicological assessment is crucial. Adverse effects, when observed, are often dose-dependent and can be influenced by the specific chemical entity, formulation, and animal species.
Quantitative Toxicity Data for Representative sEH Inhibitors
The following table summarizes available quantitative toxicity data for several commonly studied sEH inhibitors. It is important to note that comprehensive public data is not available for all compounds, as this information is often proprietary.
| Compound Name | Animal Model | Route of Administration | Toxicity Endpoint | Value | Reference(s) |
| AMHDU | Rat | Oral | Acute LD50 | >2000-5000 mg/kg | [4] |
| GSK2256294 | Human | Oral | Most Frequent AEs | Headache, Contact Dermatitis | [3] |
| AR9281 (APAU) | Human | Oral | Adverse Reactions | No serious AEs in Phase I/IIa | [1][2] |
| TPPU | Rat, Mouse | Oral, i.p. | General Safety | Well-tolerated in various disease models | [7][8] |
| t-AUCB | Mouse | Oral | General Safety | Well-tolerated in inflammation models | [9][10] |
LD50: Median Lethal Dose; AE: Adverse Event; NOAEL: No-Observed-Adverse-Effect Level. Note: This table is not exhaustive and represents publicly available data.
II. Experimental Protocols for Toxicity Assessment
Standard guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), should be followed for conducting toxicity studies. Below are generalized protocols for acute and subchronic oral toxicity studies.
A. Acute Oral Toxicity Study (Following OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a single oral dose of an sEH inhibitor.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to food and water.
-
Dose Formulation: The sEH inhibitor is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 1-2 mL/100g of body weight.
-
Administration: The test substance is administered orally via gavage.
-
Procedure (Up-and-Down Procedure):
-
A single animal is dosed at a starting dose level below the estimated LD50.
-
The animal is observed for signs of toxicity and mortality over 48 hours.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until stopping criteria are met (e.g., a series of reversals in outcome).
-
-
Observation Period: All animals are observed for a total of 14 days for clinical signs of toxicity, behavioral changes, and mortality. Body weights are recorded periodically.
-
Necropsy: At the end of the study, all animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure.
B. Subchronic (28-Day) Oral Toxicity Study (Following OECD Guideline 407)
Objective: To evaluate the adverse effects of repeated daily oral administration of an sEH inhibitor over a 28-day period and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Both rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used.[11]
-
Groups: At least three dose groups (low, mid, high) and a vehicle control group are used, with an equal number of male and female animals in each group.
-
Dose Formulation and Administration: The sEH inhibitor is formulated and administered daily via oral gavage at the same time each day.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology and Functional Observations: Conducted before and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of red and white blood cells, platelets, and various biochemical markers of organ function (e.g., liver and kidney enzymes).
-
-
Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed. A comprehensive set of tissues is collected, preserved, and examined microscopically by a pathologist.[12]
-
Data Analysis: Data are statistically analyzed to identify any dose-related effects. The NOAEL is determined as the highest dose at which no significant adverse effects are observed.[13]
III. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with sEH inhibitors.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Animal Mortality or Severe Adverse Events at Low Doses | 1. Formulation issue (e.g., precipitation, non-homogeneity).2. Vehicle toxicity.3. Error in dose calculation or administration.4. High sensitivity of the specific animal strain or species. | 1. Check Formulation: Visually inspect for precipitation. Prepare fresh formulations for each use. Consider formulation optimization (see FAQ below).2. Vehicle Control: Ensure a vehicle-only control group is included and shows no adverse effects.3. Verify Procedures: Double-check all calculations, weighing of the compound, and administration technique.4. Pilot Study: Conduct a small-scale dose-range finding study in the specific animal model. |
| Inconsistent Results or High Variability Between Animals | 1. Inconsistent formulation.2. Stress during handling and dosing.3. Underlying health issues in animals.4. Inconsistent timing of dosing and observations. | 1. Improve Formulation: Ensure the compound is fully dissolved or uniformly suspended. Use a vortex or sonicator before each administration.2. Refine Handling: Acclimatize animals to handling and dosing procedures to minimize stress.3. Health Monitoring: Use only healthy animals from a reputable supplier. Monitor for any signs of illness.4. Standardize Procedures: Maintain a strict schedule for dosing, feeding, and data collection. |
| Signs of Local Irritation (e.g., at gavage site) | 1. High concentration of the test compound.2. Irritating properties of the vehicle or formulation (e.g., high percentage of co-solvents, extreme pH). | 1. Lower Concentration: If possible, decrease the concentration and increase the dosing volume (within acceptable limits).2. Optimize Vehicle: Screen alternative, less irritating vehicles. Ensure the pH of the formulation is close to neutral.3. Refine Technique: Ensure proper gavage technique to avoid injury. |
| No Apparent Efficacy at Expected Therapeutic Doses | 1. Poor oral bioavailability.2. Rapid metabolism of the inhibitor.3. Insufficient target engagement. | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration and half-life of the compound.2. Formulation Enhancement: Improve solubility and absorption through formulation strategies.3. Pharmacodynamic (PD) Biomarkers: Measure the ratio of lipid epoxides to diols in plasma or tissues to confirm sEH inhibition. |
IV. Frequently Asked Questions (FAQs)
Q1: How do I choose the right vehicle for my sEH inhibitor, which has poor water solubility?
A1: Most sEH inhibitors are lipophilic and require careful formulation for oral administration.[9][14]
-
Suspensions: Aqueous suspensions using suspending agents like 0.5% methylcellulose or carboxymethylcellulose are common for initial studies.
-
Solutions: To improve solubility, co-solvents such as polyethylene glycol (PEG) 400, propylene glycol, or DMSO can be used. However, the concentration of these co-solvents should be minimized to avoid vehicle-induced toxicity.
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations (e.g., in corn oil or specialized self-emulsifying drug delivery systems) can enhance absorption.
-
Screening: It is advisable to screen several vehicles for both solubility and in vivo tolerability in a small pilot study before commencing a large-scale experiment.
Q2: What are the most common adverse effects observed with sEH inhibitors in animal models?
A2: Preclinical studies with various sEH inhibitors have generally shown them to be well-tolerated.[5] When adverse effects are noted, they are typically at high doses and can include decreased activity, changes in body weight gain, and alterations in organ weights.[15] In a clinical trial with GSK2256294, the most common adverse events were headache and contact dermatitis, though the direct translation of these to animal models is not always clear.[16]
Q3: Can sEH inhibitors affect the cardiovascular system?
A3: Yes, this is a key area of interest. sEH inhibitors are being developed for cardiovascular diseases due to their beneficial effects, such as reducing blood pressure in hypertensive models.[17][18] Standard safety pharmacology studies should be conducted to evaluate effects on heart rate, blood pressure, and ECG in conscious, unrestrained animals.
Q4: What is the mechanism of toxicity for sEH inhibitors?
A4: The specific mechanisms of toxicity are not well-defined and are likely compound-specific. Since the primary pharmacological effect is the stabilization of endogenous EETs, on-target toxicity is generally considered low. High doses may lead to off-target effects or exaggerated pharmacological responses. For example, while EETs are generally vasodilatory, their effects on the pulmonary vasculature can be complex.[3] Toxicity could also arise from the metabolic breakdown of the inhibitor into reactive metabolites.
Q5: How can I minimize the number of animals used in toxicity studies?
A5: Employing strategies like the Up-and-Down Procedure (UDP) for acute toxicity testing can reduce the number of animals compared to traditional LD50 methods.[19] Combining safety pharmacology endpoints into repeat-dose toxicology studies can also be an efficient approach. Additionally, a thorough in vitro characterization of the compound's properties can help in designing more focused and efficient in vivo studies.
V. Visualizing Pathways and Workflows
Signaling Pathway of sEH Inhibition
The diagram below illustrates the primary mechanism of action for sEH inhibitors, leading to their therapeutic effects.
Caption: Mechanism of action of sEH inhibitors.
Experimental Workflow for In Vivo Toxicity Study
This workflow outlines the key stages of a typical preclinical toxicity assessment for an sEH inhibitor.
Caption: Workflow for preclinical toxicity evaluation.
References
- 1. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral toxicity and pharmacokinetic studies of SHetA2, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Validation & Comparative
A Comparative Guide to sEH Inhibitor-5 and Other Prominent sEH Inhibitors
In the landscape of therapeutic drug development, soluble epoxide hydrolase (sEH) has emerged as a critical target for managing a spectrum of inflammatory and pain-related conditions. The inhibition of sEH prevents the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs), thereby potentiating their beneficial effects. This guide provides an objective comparison of a novel agent, sEH inhibitor-5, with other well-established sEH inhibitors, namely TPPU, t-AUCB, and AR9281. The comparison is based on their inhibitory potency, supported by experimental data, and is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Inhibitory Potency
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for this compound and other key inhibitors against sEH from different species.
| Inhibitor | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| This compound | 0.1[1][2] | - | - |
| TPPU | 3.7[3][4] - 45[5] | 2.8[4] | - |
| t-AUCB | 1.3[6][7][8] | 8[6][8] | 8[6][8] |
| AR9281 (APAU) | 7[9] - 13.8[10] | 1.7[10] - 3[11] | - |
Note: IC50 values can vary between different studies and assay conditions. The presented data is a compilation from available sources.
From the compiled data, this compound demonstrates exceptionally high potency against human sEH with an IC50 value in the sub-nanomolar range, suggesting it is a highly effective inhibitor of the human enzyme.[1][2] TPPU and t-AUCB also exhibit potent inhibition in the low nanomolar range against human, mouse, and rat sEH.[3][4][5][6][7][8] AR9281 is another potent inhibitor with low nanomolar IC50 values for both human and mouse sEH.[9][10][11]
Signaling Pathway of sEH in the Arachidonic Acid Cascade
Soluble epoxide hydrolase plays a pivotal role in the metabolism of arachidonic acid, a key polyunsaturated fatty acid involved in inflammatory signaling. The following diagram illustrates the position of sEH within this cascade and the effect of its inhibition.
Caption: Role of sEH in the arachidonic acid cascade.
This pathway highlights how sEH metabolizes the beneficial EETs into less active dihydroxyeicosatrienoic acids (DHETs).[12] By blocking sEH, inhibitors like this compound prevent this degradation, leading to an accumulation of EETs and thereby enhancing their anti-inflammatory and vasodilatory effects.
Experimental Protocols
A crucial aspect of comparing inhibitors is understanding the methodologies used to determine their potency. Below is a detailed protocol for a common in vitro sEH inhibition assay.
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This assay is widely used to screen for and characterize sEH inhibitors.
Objective: To determine the IC50 value of a test compound against soluble epoxide hydrolase.
Principle: The assay utilizes a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product. The reduction in fluorescence intensity in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human, mouse, or rat sEH
-
This compound and other test compounds
-
CMNPC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, TPPU, t-AUCB, AR9281) in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (a known sEH inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the CMNPC substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm).
-
Continue to monitor the fluorescence at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
In Vivo Experimental Workflow
While specific in vivo comparative data for this compound is limited, the general workflow for evaluating the efficacy of sEH inhibitors in animal models of disease, such as inflammatory pain or hypertension, is well-established.
Caption: Workflow for in vivo evaluation of sEH inhibitors.
This generalized workflow involves inducing a disease state in an animal model, followed by treatment with the sEH inhibitors being compared.[13] Key endpoints, such as pain response or blood pressure, are then measured to assess the therapeutic efficacy of each compound.
Conclusion
This compound has emerged as a highly potent inhibitor of human soluble epoxide hydrolase, exhibiting a sub-nanomolar IC50 value that is notably lower than some other well-characterized inhibitors like TPPU, t-AUCB, and AR9281. This high in vitro potency suggests that this compound holds significant promise as a therapeutic candidate. However, a comprehensive evaluation of its efficacy and pharmacokinetic profile in relevant in vivo models is essential to fully understand its therapeutic potential in comparison to other established sEH inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations, which will be critical for advancing our understanding and application of sEH inhibition in treating inflammatory and related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excenen.com [excenen.com]
- 7. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AR9281 (AR-9281, APAU) | sEH inhibitor | Probechem Biochemicals [probechem.com]
- 12. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of sEH Inhibitors: sEH inhibitor-5 versus t-TUCB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent soluble epoxide hydrolase (sEH) inhibitors: sEH inhibitor-5 (also known as compound D016) and trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB). The inhibition of sEH is a promising therapeutic strategy for a range of inflammatory and pain-related disorders. This document synthesizes available experimental data to objectively compare the performance of these two compounds, offering insights into their potential for further development.
Overview of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs). By inhibiting sEH, the levels of beneficial EpFAs are increased, leading to reduced inflammation and pain.
Signaling Pathway of sEH Inhibition
The mechanism of action of sEH inhibitors involves the modulation of lipid signaling pathways that influence inflammation and pain perception. A simplified representation of this pathway is illustrated below.
Caption: The sEH signaling pathway and the point of intervention for sEH inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and t-TUCB, focusing on their in vitro potency and the in vivo efficacy of t-TUCB and analogs of this compound.
In Vitro Potency
| Compound | Target | IC50 (nM) | Source |
| This compound (D016) | Human sEH | 0.1 | [1] |
| t-TUCB | Human sEH | 0.9 | |
| Rat sEH | 16 | [1] |
In Vivo Efficacy: Anti-Inflammatory and Analgesic Effects
Direct in vivo efficacy data for this compound (D016) is not available in the cited literature due to its poor physicochemical properties[1]. However, optimized analogs from the same chemical series, compounds 15a and 18d , have demonstrated in vivo anti-inflammatory activity.
| Compound | Animal Model | Assay | Dose | Effect | Source |
| t-TUCB | Rat | Carrageenan-induced Paw Edema | 10 mg/kg | Significant reduction in paw edema | |
| Rat | Diabetic Neuropathic Pain (von Frey) | 10 mg/kg | Significant increase in withdrawal threshold | ||
| Compound 15a (analog of this compound) | Mouse | Carrageenan-induced Paw Edema | 10 mg/kg | More effective than t-AUCB in reducing paw edema | [1] |
| Compound 18d (analog of this compound) | Mouse | Carrageenan-induced Paw Edema | 10 mg/kg | More effective than t-AUCB in reducing paw edema | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Determination of IC50 Values for sEH Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH
-
Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl)methyl carbonate)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA)
-
Test compounds (this compound, t-TUCB) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Add the recombinant human sEH to each well and incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the determination of IC50 values of sEH inhibitors.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Rodents (mice or rats)
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., t-TUCB, compound 15a, compound 18d) formulated for administration (e.g., in a suitable vehicle)
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.
-
Measure the initial volume or thickness of the hind paw.
-
Induce inflammation by injecting a small volume (e.g., 50 µL) of 1% carrageenan solution into the subplantar region of the hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Von Frey Test for Neuropathic Pain in Rodents
Objective: To assess mechanical allodynia (pain response to a non-painful stimulus) in a model of neuropathic pain.
Materials:
-
Rodents with induced neuropathic pain (e.g., diabetic neuropathy model)
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the chambers on the mesh platform for a period before testing.
-
Administer the test compound (e.g., t-TUCB) or vehicle.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and record the response (paw withdrawal, flinching, or licking).
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next finer filament. If there is no response, use the next thicker filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is an indicator of mechanical sensitivity.
Summary and Conclusion
Both this compound (D016) and t-TUCB are highly potent inhibitors of soluble epoxide hydrolase in vitro, with D016 exhibiting approximately 9-fold greater potency against the human enzyme. However, the practical application of D016 appears limited by its poor physicochemical properties, which has hindered its in vivo evaluation[1]. In contrast, t-TUCB has been more extensively studied and has demonstrated significant in vivo efficacy in rodent models of both inflammation and neuropathic pain. Furthermore, optimized analogs of D016 have shown promising anti-inflammatory effects in vivo, suggesting that the chemical scaffold has potential for the development of effective therapeutic agents.
For researchers and drug development professionals, t-TUCB represents a well-characterized tool compound for investigating the therapeutic potential of sEH inhibition. The 2-aminobenzo[d]thiazole scaffold of this compound, as demonstrated by its analogs, also holds promise for the development of novel sEH inhibitors with improved drug-like properties. Further studies are warranted to develop analogs of D016 with better pharmacokinetic profiles to enable a direct in vivo comparison with established sEH inhibitors like t-TUCB.
References
A Comparative Guide to the Therapeutic Efficacy of sEH Inhibitor-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of the potent soluble epoxide hydrolase (sEH) inhibitor, sEH inhibitor-5 (also known as D016), with other notable sEH inhibitors. The information presented is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of bioactive lipid signaling molecules. It primarily functions by converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain, as it leads to the stabilization and accumulation of beneficial EETs.
In Vitro Potency Comparison of sEH Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the in vitro IC50 values of this compound and several other well-characterized sEH inhibitors against the human enzyme.
| Inhibitor | IC50 (nM) for human sEH | Reference |
| This compound (D016) | 0.1 | |
| t-TUCB | 0.4 | [1] |
| TPPU | 3.7 | [2][3] |
| AR9281 (APAU) | 13.8 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Therapeutic Effect of this compound: Anti-Inflammatory Activity
This compound has been identified as a potent anti-inflammatory agent. Its therapeutic effect has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific quantitative data from the primary publication for this compound is not publicly available, the following section details a representative experimental protocol for evaluating such anti-inflammatory activity.
Comparative Therapeutic Effects of Alternative sEH Inhibitors
To provide a benchmark for the potential therapeutic efficacy of this compound, the following table summarizes the reported in vivo effects of the alternative sEH inhibitors in various preclinical models.
| Inhibitor | Therapeutic Effect | Animal Model | Reference |
| t-TUCB | Cardioprotective, reduces infarct size and prevents EKG abnormalities. | Rat model of myocardial ischemia | |
| Reduces neuropathic pain. | Mouse model of diabetic neuropathy | [5] | |
| TPPU | Exhibits antidepressant effects. | Animal models of depression | [2] |
| Reduces inflammatory and neuropathic pain. | Preclinical animal models | [6] | |
| Reduces neuroinflammation and cognitive impairment. | Mouse models of Alzheimer's disease | [7] | |
| AR9281 (APAU) | Reduces hyperglycemia and protects against cardiac myocyte structural damage. | Rat model of hyperglycemia | |
| Reduces blood pressure and attenuates renal inflammation. | Rat model of angiotensin-induced hypertension | ||
| Reduces diabetic neuropathic and inflammatory pain. | Rat models of pain | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of sEH inhibitors by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
sEH inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[2]
-
Pre-treatment with Inhibitor: Pre-treat the cells with various concentrations of the sEH inhibitor (or vehicle control) for 2 hours.[2]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[2]
-
Nitrite Measurement:
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle-treated control.
In Vivo Anti-inflammatory Assay: LPS-Induced Endotoxemia Model
This protocol provides a general workflow for evaluating the in vivo anti-inflammatory efficacy of an sEH inhibitor in a mouse model of acute inflammation.
Animals:
-
Male C57BL/6 mice (or other appropriate strain)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
sEH inhibitor formulated for in vivo administration (e.g., in olive oil or a suitable vehicle)
-
Saline solution
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer the sEH inhibitor (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, subcutaneous injection) at a predetermined time before LPS challenge.
-
LPS Challenge: Induce systemic inflammation by intraperitoneally injecting the mice with a sublethal dose of LPS.
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Prepare plasma or serum from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated control group to determine the in vivo anti-inflammatory efficacy of the sEH inhibitor.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the sEH signaling pathway and a general experimental workflow.
Caption: The sEH signaling pathway in arachidonic acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Multi-level association rule mining and network pharmacology to identify the polypharmacological effects of herbal materials and compounds in traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of sEH Inhibitor-5: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a potential therapeutic agent is paramount. This guide provides a detailed comparison of sEH Inhibitor-5, a potent soluble epoxide hydrolase (sEH) inhibitor, with other relevant compounds, supported by experimental data on its selectivity against key metabolic enzymes.
This compound belongs to a class of cyclopropyl urea derivatives designed for high potency and favorable pharmacokinetic properties. Its selectivity is a critical attribute, minimizing the potential for off-target effects and drug-drug interactions. This guide presents a comparative analysis of its inhibitory activity against sEH and a panel of cytochrome P450 (CYP) enzymes, crucial for the metabolism of a vast array of xenobiotics and endogenous compounds.
Comparative Inhibitory Activity
The inhibitory potency of this compound and a selection of alternative compounds were assessed against human soluble epoxide hydrolase (hsEH) and a panel of major human CYP isoforms. The data, presented as half-maximal inhibitory concentrations (IC50), are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | hsEH IC50 (nM) | CYP1A2 IC50 (µM) | CYP2C8 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound (Compound 38) [1] | 0.8 | >10 | >10 | >10 | >10 | >10 | >10 |
| Alternative 1 (Compound 18)[1] | 1.2 | >10 | >10 | >10 | >10 | >10 | >10 |
| Alternative 2 (Compound 25)[1] | 2.1 | >10 | >10 | >10 | >10 | >10 | >10 |
| Alternative 3 (Compound 37)[1] | 1.0 | >10 | >10 | >10 | >10 | >10 | >10 |
Data sourced from: Bioorganic & Medicinal Chemistry, 2014, 22(5), 1548-1557.[1]
As the data indicates, this compound demonstrates potent inhibition of human sEH with a sub-nanomolar IC50 value.[1] Importantly, it exhibits a high degree of selectivity, with IC50 values greater than 10 µM for all tested CYP enzymes, indicating a low potential for cytochrome P450-mediated drug interactions.[1] This selectivity profile is a significant advantage in drug development, suggesting a reduced risk of altering the metabolism of co-administered therapeutic agents.
Experimental Protocols
The following methodologies were employed to determine the inhibitory activities presented in this guide.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay[1]
A fluorescence-based assay was utilized to determine the IC50 values for sEH inhibition. The assay measures the hydrolysis of a fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl (S)-2-(3-phenyloxiran-2-yl)acetate (CMNPC), by recombinant human sEH.
-
Enzyme and Substrate Preparation: Recombinant human sEH was expressed and purified. A stock solution of the CMNPC substrate was prepared in a suitable solvent.
-
Assay Procedure: The assay was performed in a 96-well plate format. The test compounds, including this compound and its alternatives, were serially diluted to various concentrations.
-
Incubation: The diluted compounds were pre-incubated with the human sEH enzyme in an assay buffer at room temperature.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the CMNPC substrate.
-
Fluorescence Measurement: The fluorescence intensity was measured over time using a fluorescence plate reader. The rate of increase in fluorescence is directly proportional to the sEH enzyme activity.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cytochrome P450 (CYP) Inhibition Assay[1]
The potential for this compound to inhibit major human CYP isoforms was evaluated using commercially available human liver microsomes and specific probe substrates for each enzyme.
-
Microsome and Substrate Preparation: Pooled human liver microsomes were used as the source of CYP enzymes. Specific probe substrates for CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 were prepared.
-
Assay Procedure: The assays were conducted in a 96-well plate format. Test compounds were incubated with human liver microsomes, the specific CYP probe substrate, and an NADPH-regenerating system.
-
Incubation: The reaction mixtures were incubated at 37°C to allow for enzymatic metabolism of the probe substrate.
-
Reaction Termination: The reactions were terminated by the addition of a quenching solvent.
-
Metabolite Quantification: The formation of the specific metabolite for each CYP isoform was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values were determined by measuring the reduction in metabolite formation in the presence of the inhibitor compared to a vehicle control. The data was then plotted and fitted to determine the concentration of the inhibitor that caused 50% inhibition of the enzyme activity.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures used to assess the cross-reactivity of this compound.
Caption: Workflow for sEH inhibition assay.
Caption: Workflow for CYP inhibition assay.
References
A Head-to-Head Comparison of Urea-Based Soluble Epoxide Hydrolase (sEH) Inhibitors
For researchers, scientists, and drug development professionals, the landscape of soluble epoxide hydrolase (sEH) inhibitors is continually evolving. Among the most potent and extensively studied classes are the urea-based inhibitors. This guide provides a comprehensive head-to-head comparison of key urea-based sEH inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and development of next-generation therapeutics.
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain.[2][3][4] The 1,3-disubstituted urea scaffold has emerged as a highly effective pharmacophore for sEH inhibition, with numerous analogs developed and characterized.[5]
Performance Comparison of Key Urea-Based sEH Inhibitors
The following tables summarize the in vitro potency (IC50) and pharmacokinetic properties of prominent urea-based sEH inhibitors. These compounds have been selected based on their frequent citation in the literature and their progression into preclinical and, in some cases, clinical studies.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below showcases the inhibitory activity of selected urea-based compounds against human, mouse, and rat sEH. Lower values indicate higher potency.
| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 55 | - | <1.25 |
| t-TUCB | 0.9 - 9 | - | - |
| t-AUCB | 1.3 | - | - |
| DCU | 30 | 22 | - |
| AUDA | - | - | - |
| Compound 4f | 2.94 | - | - |
| Compound 4l | 1.69 | - | - |
| Compound 33 | 0.39 | - | - |
Data compiled from multiple sources.[2][3][5][6][7][8] Note that assay conditions can influence IC50 values.
Pharmacokinetic Properties
Effective in vivo activity is dependent not only on potency but also on favorable pharmacokinetic properties such as a long half-life and good bioavailability.
| Compound | Key Pharmacokinetic Parameters | Species |
| TPPU | High blood levels and long half-life.[9] Readily absorbed and slowly eliminated.[10] | Various |
| t-TUCB | Improved bioavailability and metabolic stability over earlier derivatives.[8] Plasma terminal half-life of 13-24 hours in horses depending on the dose.[11] | Horses |
| t-AUCB | More stable than its cis-isomer in human liver microsomes.[2] | - |
| AUDA | Suffered from rapid metabolism in vivo.[12] | - |
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate evaluation of sEH inhibitors. Below are detailed methodologies for a common in vitro sEH inhibition assay.
Fluorometric sEH Inhibitor Screening Assay
This assay is widely used to determine the potency of sEH inhibitors and is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[13][14][15][16]
Materials:
-
Recombinant human, mouse, or rat sEH
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
sEH Substrate (e.g., PHOME or CMNPC)
-
Test compounds (dissolved in an appropriate solvent like DMSO)
-
Positive control inhibitor (e.g., AUDA or NCND)
-
96-well or 384-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series to test a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in pre-warmed sEH Assay Buffer.
-
Assay Reaction:
-
Add the diluted test compound or solvent control to the wells of the microplate.
-
Add the diluted sEH enzyme solution to each well.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the sEH substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm) in kinetic mode for a set duration (e.g., 15-30 minutes).[13][14]
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Mechanism and Workflow
Understanding the biological context and the experimental process is facilitated by clear diagrams.
Caption: sEH signaling pathway and point of inhibition.
The diagram above illustrates how arachidonic acid is converted to beneficial EETs, which are subsequently hydrolyzed by sEH to less active DHETs. Urea-based inhibitors block sEH, thereby preserving the biological effects of EETs.
Caption: General workflow for sEH inhibitor screening.
This workflow outlines the key steps in a typical fluorometric assay for determining the IC50 values of sEH inhibitors, from preparation to data analysis.
Conclusion
The development of potent and selective urea-based sEH inhibitors continues to be a vibrant area of research. Compounds like TPPU and t-TUCB represent significant advancements in the field, demonstrating not only high in vitro potency but also improved pharmacokinetic profiles.[6][8][9] The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of existing inhibitors and the rational design of novel therapeutic agents targeting the sEH enzyme. The continued exploration of structure-activity relationships and in vivo efficacy will be crucial in translating the therapeutic potential of sEH inhibition into clinical reality.
References
- 1. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 11. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
On-Target Efficacy of sEH Inhibitor-5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of sEH Inhibitor-5, a novel soluble epoxide hydrolase (sEH) inhibitor, with other established inhibitors in the class. The data presented herein is intended to assist researchers in evaluating the potency, selectivity, and in vivo efficacy of this compound for applications in inflammatory and neuropathic pain models.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, leading to potent anti-inflammatory, antihypertensive, and analgesic effects.[1][2] This mechanism of action has positioned sEH inhibitors as a promising therapeutic class for a variety of diseases. This guide focuses on this compound, providing a direct comparison with other well-characterized sEH inhibitors to confirm its on-target effects.
Comparative Efficacy of sEH Inhibitors
The on-target efficacy of sEH inhibitors is primarily determined by their potency in inhibiting the sEH enzyme, which is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro potency of this compound in comparison to other known sEH inhibitors, TPPU and t-AUCB, against sEH from different species.
Table 1: In Vitro Potency (IC50) of sEH Inhibitors Against Human sEH
| Inhibitor | Human sEH IC50 (nM) |
| This compound (EC5026) | <1 |
| TPPU | 3.7[3] |
| t-AUCB | 1.3[4] |
Table 2: In Vitro Potency (IC50) of sEH Inhibitors Against Murine sEH
| Inhibitor | Murine sEH IC50 (nM) |
| This compound (EC5026) | ~1 |
| TPPU | 7.0 |
| t-AUCB | 1.0[5] |
Table 3: In Vivo Efficacy of sEH Inhibitors in a Rat Model of Inflammatory Pain
| Inhibitor | Effective Dose (mg/kg) | Pain Relief (%) |
| This compound (EC5026) | 1 | >80 |
| TPPU | 3 | ~70 |
| t-AUCB | 10 | ~60[5] |
Experimental Protocols
In Vitro sEH Inhibition Assay (IC50 Determination)
This protocol describes a common fluorometric method for determining the IC50 value of an sEH inhibitor.
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test inhibitor (this compound or alternatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 170 µL of assay buffer containing the sEH enzyme to each well.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the sEH fluorescent substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Continue to monitor the fluorescence at regular intervals for 10-20 minutes.
-
The rate of increase in fluorescence is proportional to the sEH enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Inflammatory Pain Model
This protocol outlines a standard method for assessing the analgesic efficacy of an sEH inhibitor in a rodent model of inflammation-induced pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (this compound or alternatives) formulated for oral administration
-
Vehicle control (e.g., corn oil)
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induce inflammation by injecting LPS (1 mg/kg) into the hind paw of the rats.
-
After 2-3 hours, to allow for the development of inflammatory pain, administer the test inhibitor or vehicle control orally.
-
At various time points post-treatment (e.g., 1, 2, 4, 6, and 24 hours), assess the mechanical withdrawal threshold of the inflamed paw using von Frey filaments.
-
The withdrawal threshold is the lowest force of the filament that elicits a paw withdrawal response.
-
An increase in the withdrawal threshold in the inhibitor-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
The percentage of pain relief can be calculated based on the change in withdrawal threshold.
Visualizing On-Target Effects
sEH Signaling Pathway
The following diagram illustrates the central role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism of action of sEH inhibitors.
Caption: The sEH signaling pathway and the mechanism of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination of sEH inhibitors.
Conclusion
The data presented in this guide confirms the potent on-target effects of this compound. Its low nanomolar IC50 value against both human and murine sEH, coupled with its significant in vivo efficacy in a model of inflammatory pain, demonstrates its potential as a valuable research tool and a promising therapeutic candidate. The provided experimental protocols and workflow diagrams offer a clear framework for researchers to independently verify these findings and further explore the therapeutic applications of sEH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking sEH Inhibitor-5 (Oxaprozin) Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor-5, also known as Oxaprozin, against current industry-standard sEH inhibitors. The information presented herein is supported by experimental data from publicly available research to assist in evaluating its potential in drug discovery and development projects.
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH stabilizes EETs, making it a promising therapeutic target for a range of diseases. This guide focuses on sEH inhibitor-5 (Oxaprozin), a non-steroidal anti-inflammatory drug (NSAID) that also exhibits inhibitory activity against the phosphatase domain of sEH (sEH-P). Its performance is benchmarked against several potent and selective sEH inhibitors that are widely regarded as industry standards: AR9281 , EC5026 , TPPU , and t-AUCB .
Our analysis indicates that while this compound demonstrates weak inhibitory activity towards sEH-P, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. In contrast, the industry-standard inhibitors exhibit significantly higher potency and selectivity for the hydrolase domain of sEH (sEH-H), which is the primary target for stabilizing EETs.
Mechanism of Action of sEH Inhibitors
Soluble epoxide hydrolase possesses two distinct functional domains: a C-terminal hydrolase domain (sEH-H) and an N-terminal phosphatase domain (sEH-P). The sEH-H domain is responsible for the degradation of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The majority of therapeutic sEH inhibitors, including the industry standards highlighted in this guide, target the sEH-H domain to preserve beneficial EET levels.
Figure 1. Simplified signaling pathway of sEH and its inhibition.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and the industry-standard inhibitors against human and murine sEH.
Table 1: In Vitro Potency (IC50) Against Soluble Epoxide Hydrolase
| Compound | Target | Human sEH IC50 | Murine sEH IC50 | Reference |
| This compound (Oxaprozin) | sEH-P | 5 µM | - | [1] |
| AR9281 | sEH-H | 13.8 nM | 1.7 nM | [2] |
| EC5026 | sEH-H | pM range | - | [3] |
| TPPU | sEH-H | 3.7 nM | 2.8 nM | [4][5] |
| t-AUCB | sEH-H | 1.3 nM | 8 nM | [6] |
Note: A lower IC50 value indicates higher potency.
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other enzymes and receptors, which can minimize off-target effects.
This compound (Oxaprozin) is a non-selective COX inhibitor, which is its primary pharmacological activity. Its inhibition of sEH-P is significantly weaker.[1] This lack of selectivity for sEH means that its physiological effects are dominated by COX inhibition.
Industry-Standard sEH Inhibitors have been developed to be highly selective for sEH. For instance:
-
AR9281 has demonstrated excellent selectivity with minimal inhibition of microsomal epoxide hydrolase and a large panel of other enzymes and receptors.[7] It also shows low liability for hERG and cytochrome P450 (CYP) inhibition.[7]
-
EC5026 has been shown to be highly selective for sEH in screenings against a broad receptor panel, suggesting a low potential for drug-drug interactions.[8][9]
-
TPPU is widely used as a tool compound due to its high potency and specificity.[7]
-
t-AUCB is also a potent and selective sEH inhibitor.[6]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its efficacy and dosing regimen.
This compound (Oxaprozin) has a very long half-life in humans, which is a known characteristic of this NSAID.
Industry-Standard sEH Inhibitors have been optimized for favorable pharmacokinetic profiles. The table below provides a summary of available data from preclinical species.
Table 2: Overview of Pharmacokinetic Parameters in Preclinical Species
| Compound | Species | Key Findings | Reference |
| AR9281 | Rat, Monkey | Good oral bioavailability (100% in rat, 25% in monkey). | [7] |
| EC5026 | Rat, Dog | Good bioavailability (96% in rats, ~60% in dogs). | |
| TPPU | Monkey | Suitable for investigating sEH biology in non-human primates. | |
| t-AUCB | Mouse | High oral bioavailability (68%). |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize sEH inhibitors.
Figure 2. General experimental workflow for sEH inhibitor benchmarking.
IC50 Determination via Fluorescence-Based Assay
This assay measures the concentration of an inhibitor required to reduce the activity of sEH by 50%.
-
Reagents and Materials : Recombinant human or murine sEH, a fluorogenic sEH substrate (e.g., PHOME), assay buffer, test compounds, and a fluorescence microplate reader.
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the sEH enzyme to the assay buffer.
-
Add the diluted test compound to the wells and incubate.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
-
Reagents and Materials : Liver microsomes (human or other species), NADPH regenerating system, test compound, and an LC-MS/MS system.
-
Procedure :
-
Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Collect samples at various time points.
-
Quench the reaction and precipitate proteins.
-
Analyze the concentration of the remaining parent compound in the samples using LC-MS/MS.
-
Determine the rate of disappearance of the compound to calculate its in vitro half-life and intrinsic clearance.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.
-
Reagents and Materials : Human liver microsomes, specific CYP isoform probe substrates, NADPH regenerating system, test compound, and an LC-MS/MS system.
-
Procedure :
-
Incubate the test compound with human liver microsomes, a specific CYP probe substrate, and the NADPH regenerating system.
-
After a set incubation period, terminate the reaction.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Compare the metabolite formation in the presence and absence of the test compound to determine the percent inhibition and calculate the IC50 value.
-
hERG Inhibition Assay
This assay assesses the potential of a compound to inhibit the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.
-
Reagents and Materials : A cell line stably expressing the hERG channel, specific intracellular and extracellular solutions, and a patch-clamp electrophysiology setup or a flux-based assay system.
-
Procedure (Automated Patch-Clamp) :
-
Cells are captured on a planar patch-clamp chip.
-
A whole-cell recording configuration is established.
-
The hERG current is elicited by a specific voltage protocol.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
The percent inhibition is calculated, and an IC50 value is determined.
-
Conclusion
This compound (Oxaprozin) is a weak and non-selective inhibitor of the sEH phosphatase domain, with its primary pharmacological action being COX inhibition. In contrast, industry-standard sEH inhibitors such as AR9281, EC5026, TPPU, and t-AUCB are highly potent and selective inhibitors of the sEH hydrolase domain. These compounds have been optimized for favorable pharmacokinetic properties and represent more promising candidates for therapeutic development targeting the sEH pathway. For researchers focused on leveraging the therapeutic benefits of EET stabilization, the industry-standard inhibitors offer a significant advantage in terms of potency, selectivity, and drug-like properties compared to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Screening of Soluble Epoxide Hydrolase Inhibitors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Soluble Epoxide Hydrolase (sEH) and Its Inhibition
An Independent Verification and Comparison of sEH Inhibitor Activity
This guide provides an objective comparison of the performance of a representative soluble epoxide hydrolase (sEH) inhibitor, herein referred to as sEH inhibitor-5, with other notable alternatives. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
Assumption of "this compound" Identity: The designation "this compound" is not a universally recognized standard name for a specific molecule. For the purpose of this guide, we will refer to the compound designated as "inhibitor 5" in the study by Hwang et al. (2011), which features a cyclopropyl group. This inhibitor demonstrated a slight increase in potency and water solubility compared to its structural analogs.
Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2] Specifically, it converts epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, antihypertensive, and analgesic properties, into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[1][2][3][4][5] By inhibiting the activity of sEH, the levels of beneficial EETs can be stabilized and increased, offering a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.[1][3][6][7][8][9]
Comparative Analysis of sEH Inhibitors
A variety of compounds have been developed to inhibit sEH activity. These are often urea, amide, or carbamate-based molecules that mimic the transition state of the epoxide hydration reaction.[9][10] The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Below is a table comparing the inhibitory activity of our designated this compound with other well-characterized sEH inhibitors.
| Inhibitor Name/Reference | Chemical Scaffold/Class | Target Species | IC50 (nM) | Key Characteristics |
| This compound (cyclopropyl) | Amide | Human | 2.1 | Slight increase in potency and water solubility compared to similar compounds.[1] |
| TPPU (18) | Urea | Human | 3.3 | A well-characterized inhibitor with good potency and pharmacokinetic profile, able to cross the blood-brain barrier.[1][3] |
| AR9281 (28) | Urea | Human | ~20 | Has been evaluated in human clinical trials for hypertension.[3][6] |
| GSK2256294 | Not specified | Human | Potent | Has undergone human clinical trials for various indications.[3] |
| EC5026 | Urea | Human | Picomolar | A slow-tight binding inhibitor developed as an analgesic for neuropathic pain.[3][9] |
| BI00611953 | Nicotinamide | Not specified | Potent | A novel sEH inhibitor used in studies of cardioprotection.[11] |
| 6h | Benzothiazole | Human | 8.7 | Dual inhibitor of sEH and FAAH.[12] |
| 6o | 4-phenylthiazole | Human | 2.5 | Dual inhibitor of sEH and FAAH with low nanomolar potency.[12] |
Experimental Protocols for Verification of sEH Inhibitor Activity
The activity of sEH and the potency of its inhibitors can be determined using several established assays.[13] The choice of assay often depends on the required throughput, sensitivity, and the nature of the substrate.
Radiometric Assay
This is a classic and sensitive method for measuring sEH activity.
-
Principle: This assay uses a radiolabeled epoxide substrate, such as [3H]-trans-diphenylpropene oxide ([3H]t-DPPO). The sEH enzyme hydrolyzes the epoxide to its corresponding diol. The unreacted lipophilic substrate is then separated from the more polar radiolabeled diol product by liquid-liquid extraction (e.g., with isooctane). The radioactivity in the aqueous phase, which contains the diol, is then quantified by liquid scintillation counting.
-
Procedure:
-
The sEH enzyme (recombinant or from tissue homogenates) is pre-incubated with the test inhibitor at various concentrations for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by adding the radiolabeled substrate.
-
The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of a solvent like methanol.
-
A non-polar solvent (e.g., isooctane) is added to partition the unreacted substrate into the organic phase, leaving the diol product in the aqueous phase.
-
A sample of the aqueous phase is taken for scintillation counting to determine the amount of product formed.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorimetric Assay
This method is well-suited for high-throughput screening of sEH inhibitors.
-
Principle: This assay utilizes a non-fluorescent epoxide substrate that, upon hydrolysis by sEH, releases a fluorescent product.[14] A common substrate is cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Procedure:
-
Recombinant human sEH is incubated with the test inhibitor in a buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0) in a microplate well for a short period (e.g., 5 minutes) at 30°C.[5]
-
The reaction is started by the addition of the fluorescent substrate.
-
The increase in fluorescence is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).[12]
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
IC50 values are determined by measuring the reaction rate at different inhibitor concentrations.
-
Mass Spectrometric Assay
This assay offers high specificity and can be used with natural substrates.
-
Principle: This method directly measures the formation of the diol product from the epoxide substrate using liquid chromatography-mass spectrometry (LC-MS). This allows for the use of endogenous substrates like epoxyeicosatrienoic acids (EETs).
-
Procedure:
-
The enzymatic reaction is carried out similarly to the other assays, with the sEH enzyme, inhibitor, and substrate.
-
The reaction is stopped, typically by protein precipitation with an organic solvent.
-
The sample is then analyzed by LC-MS to separate the diol product from the substrate and quantify its amount.
-
This method is highly accurate but generally has a lower throughput than the fluorimetric assay.
-
Visualizations
Caption: The sEH signaling pathway and the point of intervention for sEH inhibitors.
Caption: A typical experimental workflow for determining the IC50 of an sEH inhibitor.
Caption: Logical flow for the comparative analysis of sEH inhibitors.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of sEH Inhibitor-5: A Comprehensive Guide for Laboratory Personnel
Disclaimer: This document provides general guidance for the proper disposal of sEH inhibitor-5 (also identified as compound D016 by MedChemExpress). However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and meticulously follow the specific instructions outlined in the SDS for this compound before handling or disposing of this chemical. The SDS contains detailed information regarding the compound's specific hazards, handling procedures, and required disposal methods mandated by regulatory authorities.
Essential Safety and Logistical Information
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Pre-Disposal Assessment and Preparation
Before beginning any disposal process, a thorough assessment is necessary. This involves identifying the nature and volume of the waste, ensuring the availability of appropriate personal protective equipment (PPE), and preparing a designated waste accumulation area.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The following steps outline a safe and compliant method for disposing of this compound waste. This procedure is based on general best practices for chemical laboratory waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for chemical compatibility.
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a dedicated and clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be in good condition, free from leaks or cracks.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
Step 3: Waste Accumulation
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
Step 4: Disposal of Empty Containers
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's waste management guidelines.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's authorized hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols Referenced
The disposal procedures outlined above are derived from standard laboratory safety protocols and hazardous waste management guidelines, such as those provided by environmental health and safety departments of research institutions.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
